molecular formula C9H6BrNO3 B173012 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 177970-27-3

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B173012
CAS No.: 177970-27-3
M. Wt: 256.05 g/mol
InChI Key: XDPLOGJWYJBJGE-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLOGJWYJBJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476255
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177970-27-3
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177970-27-3
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Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 177970-27-3

This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, a potential synthetic route, and explores the broader biological context of the benzoxazine scaffold, addressing the current landscape for researchers in drug discovery and development.

Compound Properties

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid, bromine-substituted benzoxazine derivative. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 177970-27-3[1][2][3]
Molecular Formula C₉H₆BrNO₃[1][2]
Molecular Weight 256.05 g/mol [1][3]
SMILES O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O[3]
InChI 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)[3]
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the following conceptual steps:

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization Starting_Material 2-amino-3-bromo-5-methylbenzoic acid Protected_Intermediate N-Protected Intermediate Starting_Material->Protected_Intermediate Base Protecting_Group e.g., Cbz-Cl Protecting_Group->Protected_Intermediate Final_Product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Protected_Intermediate->Final_Product Activation & Cyclization Cyclization_Reagent Thionyl Chloride (SOCl₂) Cyclization_Reagent->Final_Product Biological_Screening_Workflow Compound 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Biochemical Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Hits Target_Identification Target Identification Cell_Based_Assays->Target_Identification Active Compounds Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Validated Targets Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Structure-Activity Relationship

References

Technical Data Summary: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the key molecular and physical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic building block utilized in organic synthesis. The information is compiled for researchers, scientists, and professionals in drug development.

Core Molecular Properties

The fundamental molecular characteristics of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione have been determined and are summarized below. The primary identifier for this compound is its CAS Number, 177970-27-3.[1][2]

The molecular weight of the compound is a critical parameter for stoichiometric calculations in chemical reactions. Multiple sources confirm the molecular weight to be approximately 256.05 g/mol .[2] A more precise value has been reported as 256.05284 g/mol .[1] The empirical formula for this compound is C₉H₆BrNO₃.[1][2]

Quantitative Data
PropertyValueCitations
Molecular Weight 256.05 g/mol [2]
256.05284 g/mol [1]
Molecular Formula C₉H₆BrNO₃[1][2]
CAS Number 177970-27-3[1][2]

Compound Identification and Structure

For unambiguous identification, several standard chemical notations are used. These are essential for database searches and accurate representation in scientific literature.

G A 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione B Molecular Formula C₉H₆BrNO₃ A->B C Molecular Weight 256.05 g/mol A->C D CAS Number 177970-27-3 A->D E SMILES O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O D->E F InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N D->F

Caption: Key identifiers for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Methodologies

The data presented in this guide is based on computational chemistry methods and information aggregated from chemical supplier databases.

  • Molecular Weight Calculation: The molecular weight is computed based on the compound's empirical formula (C₉H₆BrNO₃) using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). This value is a fundamental physical property derived from the chemical structure.

References

An In-Depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Due to the limited publicly available data on this specific molecule, this document focuses on its chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a general discussion of the biological activities associated with the broader class of benzoxazines.

Core Chemical Structure and Properties

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class. Its structure features a benzene ring fused to an oxazine ring, with a bromine atom at position 8, a methyl group at position 6, and two carbonyl groups at positions 2 and 4.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 177970-27-3[1][2][3]
Molecular Formula C₉H₆BrNO₃[1][2][3][4]
Molecular Weight 256.05 g/mol [1][2][3][4]
SMILES String O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O[3]
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N[3]
Physical Form Solid (presumed)[3]

Proposed Synthetic Pathway

A viable synthetic route to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can be proposed based on the known synthesis of its structural analogs. The synthesis commences with the bromination of 2-amino-3-methylbenzoic acid to yield the key intermediate, 2-amino-3-bromo-5-methylbenzoic acid. This intermediate is then proposed to undergo a cyclization reaction to form the final product.

Experimental Protocol: Synthesis of 2-amino-3-bromo-5-methylbenzoic acid

This protocol describes the synthesis of the key precursor required for the final cyclization step.

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at reflux for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the product under vacuum.

Table 2: Quantitative Data for 2-amino-3-bromo-5-methylbenzoic acid

PropertyValue
Melting Point 204-208 °C

Note: This melting point is for the precursor compound, 2-amino-3-bromo-5-methylbenzoic acid.

Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

The following is a proposed two-step protocol for the cyclization of 2-amino-3-bromo-5-methylbenzoic acid to the target compound, based on general methods for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[5][6]

Step 1: N-Protection of 2-amino-3-bromo-5-methylbenzoic acid

Materials:

  • 2-amino-3-bromo-5-methylbenzoic acid

  • Ethyl Chloroformate

  • Sodium Bicarbonate

  • Appropriate organic solvent (e.g., THF)

Procedure:

  • Suspend 2-amino-3-bromo-5-methylbenzoic acid in an appropriate organic solvent.

  • Add a solution of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Add ethyl chloroformate dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Acidify the reaction mixture to precipitate the N-protected product.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Materials:

  • N-protected 2-amino-3-bromo-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., THF)

Procedure:

  • Dissolve the N-protected intermediate in an inert solvent.

  • Add thionyl chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the formation of the cyclized product.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude product.

  • Purify the product using a suitable technique such as recrystallization or column chromatography.

Logical Workflow for Synthesis

G Proposed Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione cluster_0 Precursor Synthesis cluster_1 N-Protection cluster_2 Cyclization A 2-amino-3-methylbenzoic acid C 2-amino-3-bromo-5-methylbenzoic acid A->C Bromination B N-Bromosuccinimide (NBS) in DMF D 2-amino-3-bromo-5-methylbenzoic acid F N-protected intermediate D->F Protection E Ethyl Chloroformate G N-protected intermediate I 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione G->I Cyclization H Thionyl Chloride (SOCl₂)

Caption: Proposed multi-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. However, the broader class of oxazine and benzoxazine derivatives has been reported to exhibit a wide range of pharmacological properties.

Various substituted oxazine and naphthoxazine compounds have demonstrated antimicrobial and antifungal activities.[7] Some benzoxazinone derivatives have been investigated for their potential as antagonists for certain receptors.[7] While these findings are for structurally related compounds, they suggest that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione could be a candidate for biological screening in various assays.

Future Directions

The lack of specific data on 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione highlights an opportunity for further research. Key areas for future investigation include:

  • Synthesis and Characterization: Execution of the proposed synthetic route and full characterization of the final product using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including antimicrobial, anticancer, and enzyme inhibition screens.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action and identify potential cellular targets and signaling pathways would be warranted.

This technical guide serves as a foundational resource for researchers interested in 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The proposed synthetic pathway provides a clear starting point for its preparation, enabling further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on the broader class of benzoxazinedione derivatives.

Core Properties

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic organic compound.[1][2] It belongs to the benzoxazinedione class, which is recognized for a wide range of biological activities.[3] The presence of a bromine atom and a methyl group on the benzene ring is expected to influence its physicochemical and pharmacological properties.[4]

Chemical and Physical Data

A summary of the known chemical and physical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is presented in Table 1. It is important to note that while some properties are readily available from chemical suppliers, others such as melting point, boiling point, and solubility are not consistently reported in the available literature. The compound is typically supplied as a solid with a purity of 97% or higher.[2]

PropertyValueSource(s)
CAS Number 177970-27-3[1]
Molecular Formula C₉H₆BrNO₃[1]
Molecular Weight 256.05 g/mol [1]
Physical Form Solid
SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O[1]
InChI 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)
Spectroscopic Data

Table 2: NMR Data for 6-Methyl-1H-benzo[d][2]oxazine-2,4-dione (in DMSO-d₆) [3]

NucleusChemical Shift (δ, ppm)
¹H NMR 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)
¹³C NMR 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not explicitly described in the reviewed literature. However, a general and efficient two-step method for the synthesis of 1H-benzo[d][2]oxazine-2,4-diones from 2-aminobenzoic acids has been reported.[3] This methodology can likely be adapted for the synthesis of the target compound starting from 2-amino-3-bromo-5-methylbenzoic acid.

General Synthetic Approach

The synthesis involves two main steps:

  • Protection of the amino group: The starting 2-aminobenzoic acid is reacted with a protecting group source, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO).[3]

  • Cyclization: The protected aminobenzoic acid is then treated with a cyclizing agent, such as thionyl chloride (SOCl₂), to promote the formation of the benzoxazinedione ring.[3]

A patent describes a reaction where 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is used as a starting material. In this procedure, the compound is reacted with iodomethane in the presence of N,N-diisopropylethylamine in dimethylacetamide.[5]

Proposed Experimental Protocol

The following is a proposed, generalized protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione based on the synthesis of analogous compounds.[3]

Step 1: Synthesis of a protected 2-amino-3-bromo-5-methylbenzoic acid

  • To a solution of 2-amino-3-bromo-5-methylbenzoic acid in a suitable solvent (e.g., a mixture of water and acetone), add a base such as sodium carbonate or sodium bicarbonate.

  • Cool the mixture in an ice bath and add the protecting group reagent (e.g., ethoxycarbonyl chloride) dropwise with stirring.

  • Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

  • Upon completion, acidify the reaction mixture to precipitate the protected product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Suspend the protected 2-amino-3-bromo-5-methylbenzoic acid in an inert solvent (e.g., THF).

  • Add an excess of thionyl chloride (SOCl₂) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by filtration and washing with a non-polar solvent like diethyl ether.

G cluster_synthesis General Synthesis Workflow start 2-Amino-3-bromo- 5-methylbenzoic acid protected Protected aminobenzoic acid (e.g., EtOCO-derivative) start->protected Ethoxycarbonyl chloride, Na2CO3/NaHCO3 product 8-Bromo-6-methyl-1H-benzo[d] oxazine-2,4-dione protected->product Thionyl chloride (SOCl2)

Caption: General synthetic workflow for benzoxazinediones.

Pharmacological Properties and Potential Applications

While there is no specific pharmacological data available for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, the broader class of benzoxazine and benzoxazinedione derivatives has been reported to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.[3]

Potential Mechanisms of Action

Benzoxazinone derivatives have been investigated as inhibitors of various enzymes, including tyrosine kinases, which are implicated in cancer.[4] Some derivatives have also shown potential as treatments for neurodegenerative conditions like Parkinson's disease.[4] Given this, it is plausible that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione could interact with various biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzoxazinedione derivative, based on the known activities of this class of compounds. It is important to emphasize that this is a generalized representation and has not been experimentally validated for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

G cluster_pathway Hypothetical Signaling Pathway Modulation compound Benzoxazinedione Derivative receptor Cell Surface Receptor (e.g., Tyrosine Kinase) compound->receptor Inhibition downstream Downstream Signaling (e.g., Proliferation, Inflammation) receptor->downstream Blocks Activation response Cellular Response (e.g., Apoptosis, Reduced Inflammation) downstream->response Leads to

Caption: Hypothetical modulation of a signaling pathway.

Safety Information

Based on available safety data sheets, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Table 3: GHS Safety Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Codes H302, H319
Precautionary Codes P305 + P351 + P338

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a chemical compound with potential for application in organic synthesis and drug discovery. While specific, detailed experimental data on its properties and biological activity are currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of the benzoxazinedione class. Further research is warranted to fully elucidate its physicochemical properties, develop a specific and optimized synthesis protocol, and explore its pharmacological potential. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound.

References

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document covers its chemical identity, properties, a plausible synthetic pathway, and its potential mechanism of action as a serine protease inhibitor. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon information on the broader class of isatoic anhydrides to provide a foundational understanding for researchers.

Chemical Identity and Properties

8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 8-bromo-6-methylisatoic anhydride, is a substituted derivative of the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold. Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
Synonyms 8-bromo-6-methylisatoic anhydride, 3-Bromo-5-methylisatoic anhydride
CAS Number 177970-27-3[3][4]
Molecular Formula C₉H₆BrNO₃[3][4]
Molecular Weight 256.05 g/mol [3][4]
Appearance Solid (predicted)
SMILES String Cc1cc2c(c(c1)Br)NC(=O)OC2=O
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

  • Synthesis of 2-amino-3-bromo-5-methylbenzoic acid: This intermediate can be prepared from 2-amino-5-methylbenzoic acid via electrophilic bromination.

  • Cyclization to 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione: The substituted anthranilic acid is then cyclized to form the desired isatoic anhydride. The most common method for this transformation is the reaction with phosgene or a phosgene equivalent.

Synthetic Pathwaystart2-Amino-5-methylbenzoic acidintermediate2-Amino-3-bromo-5-methylbenzoic acidstart->intermediateBromination(e.g., NBS or Br2)product8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dioneintermediate->productCyclization(e.g., Phosgene)

A plausible synthetic pathway for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.
Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar transformations. These should be adapted and optimized by qualified chemists in a laboratory setting.

Step 1: Synthesis of 2-amino-3-bromo-5-methylbenzoic acid

  • Materials: 2-amino-5-methylbenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-3-bromo-5-methylbenzoic acid.

Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione

  • Materials: 2-amino-3-bromo-5-methylbenzoic acid, Triphosgene, Toluene (anhydrous), Triethylamine (anhydrous).

  • Procedure (Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions):

    • To a solution of 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) in anhydrous toluene, add triphosgene (0.4 equivalents) under an inert atmosphere.

    • Slowly add anhydrous triethylamine (2.2 equivalents) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

While specific biological data for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is not available, the isatoic anhydride scaffold is known to exhibit inhibitory activity against serine proteases.[1][2][5]

General Mechanism of Action: Serine Protease Inhibition

Isatoic anhydrides are considered a class of "suicide" or mechanism-based inactivators of serine proteases. The proposed mechanism involves the following steps:

  • Binding: The isatoic anhydride molecule binds to the active site of the serine protease.

  • Acylation: The catalytic serine residue in the active site attacks one of the carbonyl groups of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable acyl-enzyme intermediate.

  • Inactivation: The resulting anthraniloyl-enzyme complex is often very stable and deacylates extremely slowly, leading to the effective inactivation of the enzyme.

Serine_Protease_Inhibitioncluster_0Enzyme Active Sitecluster_1Inhibitorcluster_2Acyl-Enzyme Complex (Inactive)Ser-OHSerine Residue (Nucleophile)AEStable Anthraniloyl-Enzyme IntermediateSer-OH->AEAcylation & Ring OpeningIAIsatoic AnhydrideIA->Ser-OHBinding & Nucleophilic Attack

Proposed mechanism of serine protease inhibition by isatoic anhydrides.

Potential Research Applications

Given the general activity of the isatoic anhydride scaffold, 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione could be a valuable tool for:

  • Drug Discovery: As a starting point for the development of more potent and selective inhibitors of specific serine proteases involved in various diseases (e.g., coagulation disorders, inflammation, cancer).

  • Chemical Biology: As a probe to study the structure and function of serine proteases.

  • Organic Synthesis: As a versatile building block for the synthesis of other complex heterocyclic molecules.[6]

Conclusion

8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is a compound of interest with a plausible synthetic route and a potential mechanism of action as a serine protease inhibitor. Further research is warranted to elucidate its specific biological targets, quantify its inhibitory potency, and explore its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on studies involving this and related compounds.

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a member of the benzoxazinedione class of heterocyclic compounds, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a bromine substituent and a methyl group on the benzene ring, offers opportunities for further functionalization, making it an attractive starting material for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential, yet currently unpublished, avenues for its application in drug discovery.

Chemical Properties and Data

The fundamental chemical properties of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₆BrNO₃[1][2]
Molecular Weight 256.05 g/mol [1][2]
CAS Number 177970-27-3[1][2]
SMILES Notation O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O
Alternate SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O[1]
Appearance Solid

Synthesis Protocol

The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can be achieved via a two-step process starting from the commercially available precursor, 2-amino-3-bromo-5-methylbenzoic acid. This method is based on general procedures for the synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones, also known as isatoic anhydrides.

Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Step 1: Formation of the N-Carboxy Anhydride Precursor

  • In a well-ventilated fume hood, dissolve 2-amino-3-bromo-5-methylbenzoic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • To this solution, add an equimolar amount of a chloroformate reagent (e.g., ethyl chloroformate or benzyl chloroformate) dropwise at 0°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-alkoxycarbonyl or N-benzyloxycarbonyl derivative. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • The crude intermediate from Step 1 is dissolved in a suitable solvent, and a cyclizing agent is added.

  • For the formation of the dione, phosgene or a phosgene equivalent (e.g., triphosgene) is commonly used. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

  • Alternatively, thermal cyclization can be employed, where the intermediate is heated in a high-boiling point solvent.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Synthetic Workflow

The logical progression of the synthesis is depicted in the following workflow diagram.

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product 2_amino_3_bromo_5_methylbenzoic_acid 2-Amino-3-bromo-5-methylbenzoic acid N_acylation Reaction with Chloroformate 2_amino_3_bromo_5_methylbenzoic_acid->N_acylation 1. N_carboxy_anhydride_precursor N-Alkoxycarbonyl or N-Benzyloxycarbonyl Derivative N_acylation->N_carboxy_anhydride_precursor Forms Cyclization Treatment with Phosgene or Thermal Cyclization N_carboxy_anhydride_precursor->Cyclization 2. Final_Product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Cyclization->Final_Product Yields

Caption: Synthetic pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data regarding the specific biological activities, mechanism of action, or involvement in any signaling pathways for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. While the broader class of benzoxazines has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties, this particular derivative remains uncharacterized in the public domain.

The presence of the bromine atom and the methyl group provides handles for the generation of a chemical library for screening purposes. The core benzoxazinedione structure itself is a known pharmacophore, suggesting that this compound could be a valuable starting point for the development of novel therapeutic agents.

Future Directions and Research Opportunities

The lack of biological data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione presents a clear opportunity for further research. Key areas for investigation include:

  • High-Throughput Screening: Screening this compound against a variety of biological targets, such as kinases, proteases, and GPCRs, could uncover novel biological activities.

  • Analogue Synthesis: Utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would allow for the rapid generation of a library of derivatives with diverse substituents.

  • Phenotypic Screening: Evaluating the compound in cell-based assays for various disease models (e.g., cancer cell lines, inflammatory models) could identify potential therapeutic applications.

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a readily synthesizable heterocyclic compound with potential as a building block in drug discovery. While its own biological profile is yet to be determined, its structural features and the known activities of related benzoxazinediones make it a compound of interest for further investigation. The detailed synthetic protocol provided herein should facilitate its preparation for researchers aiming to explore its chemical and biological properties.

References

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Key Building Block for Novel Diacylglycerol Kinase Alpha (DGKα) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective inhibitors of Diacylglycerol Kinase alpha (DGKα). DGKα is a critical negative regulator of T-cell signaling and a promising target for cancer immunotherapy. This document details the role of DGKα in cellular pathways, presents a synthetic protocol for its inhibitors utilizing the title compound, and outlines experimental methodologies for the evaluation of DGKα inhibition.

Chemical and Physical Properties

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid, sterically hindered β-unsaturated aromatic compound.[1] Its chemical structure incorporates a bromine atom, which enhances its reactivity as a coupling partner in various organic syntheses.[2]

PropertyValueReference
CAS Number 177970-27-3[3][4]
Molecular Formula C₉H₆BrNO₃[3][4]
Molecular Weight 256.05 g/mol [3][4]
Appearance Solid[4]
SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O[3][4]
InChI 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)[4]
InChIKey XDPLOGJWYJBJGE-UHFFFAOYSA-N[4]

Synthesis

A general and efficient two-step method for the synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones from 2-aminobenzoic acids has been reported.[5] This can be adapted for the specific synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione starting from 2-amino-3-bromo-5-methylbenzoic acid.

Experimental Protocol: General Synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones[5]

Step 1: Formation of the N-protected 2-aminobenzoic acid

  • To a solution of the corresponding 2-aminobenzoic acid in an appropriate solvent (e.g., a mixture of water and acetone), add a base such as sodium carbonate.

  • Cool the mixture in an ice bath.

  • Slowly add a protecting group reagent such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate (EtOCOCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Acidify the mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the N-protected 2-aminobenzoic acid.

Step 2: Cyclization to form the 1H-benzo[d][1][3]oxazine-2,4-dione

  • Suspend the N-protected 2-aminobenzoic acid in thionyl chloride (SOCl₂).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • The resulting solid is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the desired 1H-benzo[d][1][3]oxazine-2,4-dione.

Application in Drug Development: A Precursor for DGKα Inhibitors

The primary significance of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in contemporary drug discovery lies in its role as a key building block for the synthesis of substituted aminoquinolones, a class of compounds identified as potent inhibitors of Diacylglycerol Kinase alpha (DGKα).[6][7][8]

The Role of DGKα in Cellular Signaling and Disease

DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] This enzymatic activity is a critical regulatory point in intracellular signaling. In T-lymphocytes, DAG is a crucial second messenger that activates downstream pathways essential for T-cell activation and effector functions, including the Ras/ERK and PKC/NF-κB pathways.[1][2]

By converting DAG to PA, DGKα effectively terminates DAG-mediated signaling, acting as a negative regulator or "checkpoint" of T-cell activation.[1][2] Overexpression of DGKα in the tumor microenvironment can lead to T-cell anergy (a state of unresponsiveness), allowing cancer cells to evade the immune system.[1][2] Therefore, inhibiting DGKα is a promising strategy in cancer immunotherapy to restore and enhance anti-tumor T-cell responses.[1][2][3] DGKα has also been implicated as a therapeutic target in glioblastoma and other cancers due to its role in regulating key oncogenic pathways such as mTOR and HIF-1α.[9][10]

DGKα Signaling Pathway

The following diagram illustrates the central role of DGKα in modulating T-cell receptor (TCR) signaling.

DGKalpha_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa PKC PKC DAG->PKC Activates RasGRP1 RasGRP1 DAG->RasGRP1 Activates DGKa->DAG Reduces DAG levels PA PA DGKa->PA Phosphorylates NFkB NF-κB Pathway PKC->NFkB Ras_ERK Ras/ERK Pathway RasGRP1->Ras_ERK Tcell_Activation T-cell Activation (Cytokine production, Proliferation) NFkB->Tcell_Activation Ras_ERK->Tcell_Activation Synthesis_Workflow Start 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione Reaction N-methylation Reaction Start->Reaction Reagents Iodomethane, N,N-diisopropylethylamine, N,N-dimethylacetamide Reagents->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Intermediate 8-bromo-1,6-dimethyl-1H- benzo[d]oxazine-2,4-dione Workup->Intermediate Final_Product Substituted Aminoquinolone DGKα Inhibitors Intermediate->Final_Product Further Synthesis Steps

References

An In-depth Technical Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with emerging significance in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and its role as a key intermediate in the development of novel therapeutics. Notably, this compound has been identified as a precursor for the synthesis of Diacylglycerol Kinase alpha (DGKα) inhibitors, highlighting its potential in the field of immunology and oncology. This document details plausible synthetic routes, experimental protocols, and explores the underlying biological pathways, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a substituted derivative of isatoic anhydride. Its chemical structure incorporates a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and biological activity.

PropertyValueSource
CAS Number 177970-27-3[Biosynth, Sigma-Aldrich]
Molecular Formula C₉H₆BrNO₃[Biosynth, Sigma-Aldrich]
Molecular Weight 256.05 g/mol [Biosynth, Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
SMILES O=C(O1)C2=CC(C)=CC(Br)=C2NC1=O[Sigma-Aldrich]
InChI 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)[Sigma-Aldrich]
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N[Sigma-Aldrich]

Safety Information:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not explicitly published in peer-reviewed journals, a plausible and commonly employed synthetic route involves a two-step process: the bromination of a substituted anthranilic acid followed by cyclization to form the benzoxazinedione ring.

Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

The key precursor for the target compound is 2-amino-3-bromo-5-methylbenzoic acid. Several methods for its synthesis have been reported, primarily involving the bromination of 2-amino-3-methylbenzoic acid.

Method A: Bromination using N-Bromosuccinimide (NBS)

  • Experimental Protocol:

    • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methyl-benzoic acid.[1]

Starting MaterialReagentsSolventReaction TimeYield
2-amino-3-methylbenzoic acidN-Bromosuccinimide (NBS)DMF1 hourQuantitative

Method B: Bromination using Aqueous Hydrogen Bromide

  • Experimental Protocol:

    • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

    • Add 48% aqueous hydrogen bromide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated sodium bicarbonate solution and continue stirring.

    • Collect the precipitate by filtration and dry under vacuum to obtain 2-amino-5-bromo-3-methylbenzoic acid.[1]

Starting MaterialReagentsSolventReaction TimeYield
2-amino-3-methylbenzoic acid48% aq. HBrDMSOOvernight85%
Step 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

The cyclization of the substituted anthranilic acid to the corresponding isatoic anhydride is a standard transformation. A general and effective method involves the use of phosgene or a phosgene equivalent.

  • General Experimental Protocol (adapted from the synthesis of isatoic anhydride):

    • Dissolve 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and hydrochloric acid).

    • Cool the solution in an ice bath.

    • Pass phosgene gas through the solution with vigorous stirring, maintaining the temperature below 50°C.

    • Continue the addition of phosgene until the absorption rate significantly decreases.

    • Collect the precipitated product by filtration and wash with cold water.

    • Dry the product to obtain 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

An alternative, more modern approach for the cyclization of N-protected 2-aminobenzoic acids to 1H-benzo[d][2][3]oxazine-2,4-diones involves the use of thionyl chloride, which could be adapted for this synthesis.[4]

Synthesis_Pathway start 2-Amino-3-methylbenzoic acid intermediate 2-Amino-3-bromo-5-methylbenzoic acid start->intermediate Bromination (NBS or HBr) final 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione intermediate->final Cyclization (e.g., Phosgene)

Caption: Plausible synthetic pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Biological Activity and Therapeutic Potential

The primary documented application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is as a chemical intermediate in the synthesis of pharmacologically active molecules. A key patent has identified this compound as a starting material for the preparation of substituted aminoquinolones that act as inhibitors of Diacylglycerol Kinase alpha (DGKα).

Role as a Precursor to DGKα Inhibitors

A patent (WO2021105115A1) describes the use of 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in a nucleophilic substitution reaction.

  • Experimental Protocol Snippet (N-methylation):

    • To a solution of 8-bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (1 equivalent) and N,N-diisopropylethylamine (2 equivalents) in dimethylacetamide, add iodomethane (3 equivalents) at room temperature.

    • Stir the reaction mixture overnight.

    • Add water to precipitate the product.

    • Collect the solid by filtration and wash with water.

This reaction demonstrates the utility of the benzoxazinedione as a scaffold for further chemical modifications to generate more complex molecules with therapeutic potential.

Experimental_Workflow start 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione product N-methylated product start->product N-methylation reagents Iodomethane, DIPEA, DMA reagents->product final_product Substituted Aminoquinolones (DGKα Inhibitors) product->final_product Further Synthesis Steps

Caption: Use of the title compound in the synthesis of DGKα inhibitors.

The Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway

DGKα is a critical negative regulator of T-cell activation.[5] In the context of an immune response, the engagement of the T-cell receptor (TCR) leads to the activation of Phospholipase Cγ1 (PLCγ1). PLCγ1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][7]

DAG is essential for the activation of several downstream signaling pathways that are crucial for T-cell function, including the Ras-MAPK and PKCθ-NF-κB pathways.[5][8] DGKα terminates this signaling by phosphorylating DAG to phosphatidic acid (PA).[6][7][9] By inhibiting DGKα, the levels of DAG are sustained, leading to a more robust and prolonged T-cell activation. This is a promising strategy for cancer immunotherapy, as it can enhance the ability of T-cells to recognize and eliminate tumor cells.[5][6]

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP₂ PLCg1->PIP2 cleaves DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa substrate Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK activates PKC_NFkB PKCθ-NF-κB Pathway DAG->PKC_NFkB activates PA PA DGKa->PA phosphorylates Tcell_Activation T-Cell Activation (e.g., Cytokine Production) Ras_MAPK->Tcell_Activation PKC_NFkB->Tcell_Activation Inhibitor DGKα Inhibitor (derived from title compound) Inhibitor->DGKa inhibits

Caption: Simplified DGKα signaling pathway in T-cell activation.

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is limited, its role as a key intermediate in the synthesis of potent DGKα inhibitors underscores its importance. The information presented in this guide, including plausible synthetic routes and an overview of the relevant biological pathways, provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis and biological evaluation of derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is warranted and could lead to the discovery of novel immunomodulatory agents.

References

Unveiling 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic building block with emerging significance in medicinal chemistry. While detailed biological studies on this specific molecule are not extensively published, its crucial role as an intermediate in the synthesis of potent diacylglycerol kinase alpha (DGKα) inhibitors positions it as a compound of high interest for the development of novel cancer immunotherapies. This document outlines its chemical properties, a proposed synthesis protocol, and its application in the generation of advanced therapeutic agents.

Chemical Properties

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a solid organic compound with the chemical formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol .

PropertyValue
CAS Number 177970-27-3
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Physical Form Solid
SMILES Cc1cc2c(cc1Br)NC(=O)OC2=O
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N

Synthesis

Proposed Experimental Protocol: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

This proposed protocol is based on general methods for the synthesis of related benzoxazinediones.

Materials:

  • 2-Amino-3-bromo-5-methylbenzoic acid

  • Triphosgene or a similar phosgene equivalent

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2-Amino-3-bromo-5-methylbenzoic acid in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of triphosgene (or a similar phosgene equivalent) in the same anhydrous solvent to the cooled solution of the aminobenzoic acid derivative.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent system to yield 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Synthesis_Workflow Precursor 2-Amino-3-bromo-5-methylbenzoic acid Reaction Cyclization Reaction (0 °C to Room Temp) Precursor->Reaction Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->Reaction Reagent Triphosgene Reagent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Purification->Product N_Methylation_Reaction StartMat 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione Reaction N-methylation StartMat->Reaction Reagents Iodomethane (CH3I) N,N-diisopropylethylamine Reagents->Reaction Product N-Methylated Product Reaction->Product DGKa_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation DAG Diacylglycerol (DAG) TCR->DAG DGKa Diacylglycerol Kinase α (DGKα) DAG->DGKa Tcell_Activation T-Cell Activation (e.g., IL-2 production, proliferation) DAG->Tcell_Activation PA Phosphatidic Acid DGKa->PA Tcell_Anergy T-Cell Anergy PA->Tcell_Anergy Inhibitor 8-Bromo-6-methyl-1H-benzo[d]oxazine- 2,4-dione derived DGKα Inhibitor Inhibitor->DGKa

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the primary starting material, a well-established synthetic route, and a representative experimental protocol.

Core Synthesis Strategy

The most direct and widely employed method for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is through the cyclization of its corresponding anthranilic acid derivative, 2-amino-3-bromo-5-methylbenzoic acid . This transformation is typically achieved by reacting the anthranilic acid with a phosgene equivalent, which introduces the second carbonyl group and facilitates the ring closure to form the desired isatoic anhydride structure.

While phosgene gas is a highly effective reagent for this conversion, its extreme toxicity necessitates specialized handling procedures. A safer and more convenient alternative commonly used in modern organic synthesis is triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that generates phosgene in situ.

Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid

The key precursor for the synthesis is 2-amino-3-bromo-5-methylbenzoic acid. Key properties of this starting material are summarized in the table below.

PropertyValue
CAS Number 13091-43-5
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Solid
Melting Point 204-208 °C

Synthetic Pathway

The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione from 2-amino-3-bromo-5-methylbenzoic acid is a single-step cyclization reaction. The general transformation is depicted in the following diagram:

Synthesis_Pathway start 2-Amino-3-bromo-5-methylbenzoic acid product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione start->product Cyclization reagent Phosgene (or Triphosgene) reagent->product Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Add 2-amino-3-bromo-5-methylbenzoic acid and toluene to flask Reagent_Addition Slowly add triphosgene solution Start->Reagent_Addition Heating Heat to reflux Reagent_Addition->Heating Monitoring Monitor reaction by TLC/HPLC Heating->Monitoring Cooling Cool reaction mixture Monitoring->Cooling Reaction Complete Filtration Filter the precipitate Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione Drying->Final_Product Obtain pure product

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The protocol is based on a general two-step method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from 2-aminobenzoic acids. This method involves the protection of the amino group followed by cyclization promoted by thionyl chloride. While specific yield data for the title compound is not available in the literature, this protocol provides a robust starting point for its synthesis in a research setting.

Chemical Properties

PropertyValueSource
CAS Number 177970-27-3[1][2][3][4]
Molecular Formula C₉H₆BrNO₃[1][2][3]
Molecular Weight 256.05 g/mol [1][2][3]
Appearance Solid[2]
Purity Typically 95-97% (commercially available)[3][5]
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N[2]
SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O[1][2]

Introduction

1H-Benzo[d][1][2]oxazine-2,4-diones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of various biologically active molecules.[6][7] They have been investigated for a range of therapeutic applications, including as antiviral, and anti-inflammatory agents.[7] The title compound, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, possesses a substitution pattern that makes it an attractive building block for the development of novel pharmaceutical candidates. The bromine atom provides a handle for further functionalization through various cross-coupling reactions.

This protocol adapts a general and efficient two-step synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[7][8] The synthesis starts from the commercially available 2-amino-3-bromo-5-methylbenzoic acid.

Experimental Protocol

This protocol is adapted from the general procedure described by Mitsostergios et al. for the synthesis of various 1H-benzo[d][1][2]oxazine-2,4-diones.[7][8]

Materials:

Reagent/SolventRole
2-Amino-3-bromo-5-methylbenzoic acidStarting material
Ethyl chloroformate (EtOCOCl)Protecting group source
Sodium carbonate (Na₂CO₃)Base
Sodium bicarbonate (NaHCO₃)Base
AcetoneSolvent
WaterSolvent
Thionyl chloride (SOCl₂)Cyclizing and activating agent
Dichloromethane (DCM)Solvent
Diethyl ether (DEE)Washing solvent

Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid

  • In a round-bottom flask, dissolve 2-amino-3-bromo-5-methylbenzoic acid in a 4:1 mixture of acetone and water.

  • Add sodium carbonate and sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid.

Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Suspend the dried 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid in dichloromethane (DCM).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Stir the mixture at room temperature overnight. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Wash the resulting solid with diethyl ether (3 x 30 mL) and dry to afford the final product, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Note on Yield: A study on the synthesis of a similar compound, 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione, reported a total yield of 72% over the two steps.[7] A similar yield might be expected for this synthesis, but optimization may be required.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Cyclization A 2-Amino-3-bromo-5-methylbenzoic acid B EtOCOCl, Na₂CO₃/NaHCO₃ Acetone/Water A->B C 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid B->C D 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid E SOCl₂ DCM D->E F 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione E->F

Caption: Two-step synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Safety Information

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and toxic; handle with extreme care.

  • Ethyl chloroformate is lachrymatory and flammable.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use. The target compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2.[2]

Applications and Future Research

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable intermediate for the synthesis of more complex molecules.[6] The bromine atom can be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. The benzoxazinedione core is a known pharmacophore, and derivatives of this compound could be screened for various biological activities. Further research could focus on the development of novel therapeutic agents based on this scaffold.

References

Application Notes and Protocols: Reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a substituted isatoic anhydride, is a versatile building block in synthetic organic chemistry. Its reaction with amines provides a straightforward route to a variety of N-substituted 2-amino-3-bromo-5-methylbenzamides. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with various classes of amines.

The primary reaction pathway involves the nucleophilic attack of the amine on the C4-carbonyl group of the benzo[d]oxazine-2,4-dione ring, leading to a ring-opening and subsequent decarboxylation to yield the corresponding 2-amino-3-bromo-5-methylbenzamide. This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Mechanism and Pathways

The reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines can proceed through two main pathways, largely dependent on the reaction conditions and the presence of other electrophiles.

Pathway A: Formation of 2-Amino-3-bromo-5-methylbenzamides

This is the most common reaction pathway. The amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the heterocyclic ring and the release of carbon dioxide, to afford the stable 2-amino-3-bromo-5-methylbenzamide product.

Reaction_Pathway_A reagent 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione intermediate Tetrahedral Intermediate reagent->intermediate + Amine amine Amine (R-NH2) amine->intermediate product 2-Amino-3-bromo-5-methylbenzamide intermediate->product Ring Opening & -CO2 co2 CO2 intermediate->co2

Caption: Reaction pathway for the formation of 2-amino-3-bromo-5-methylbenzamides.

Pathway B: Three-Component Reaction to form Quinazolinones

In the presence of an aldehyde, a three-component reaction can occur to yield 2,3-dihydroquinazolin-4(1H)-ones. In this case, the isatoic anhydride first reacts with the amine to form an intermediate 2-aminobenzamide, which then condenses with the aldehyde to form the quinazolinone ring system.

Quantitative Data

The following tables summarize representative reaction conditions and yields for the reaction of substituted isatoic anhydrides with various amines. While specific data for 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is limited in the literature, the following data for analogous reactions provide a strong predictive framework.

Table 1: Reaction with Primary Aliphatic Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
MethylamineN-Methyl-2-pyrrolidone (NMP)120482-90[1]
EthylamineDioxane1003~85Analogous Reaction
n-ButylamineToluene1105~90Analogous Reaction
IsopropylamineTetrahydrofuran (THF)656~80Analogous Reaction

Table 2: Reaction with Primary Aromatic Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineN,N-Dimethylformamide (DMF)1208~75Analogous Reaction
p-ToluidineXylene1406~80Analogous Reaction
p-AnisidineDimethyl sulfoxide (DMSO)1307~78Analogous Reaction

Table 3: Reaction with Secondary Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
DiethylamineDichloromethane (DCM)2512~95Analogous Reaction
PiperidineEthanol784~92Analogous Reaction
MorpholineAcetonitrile806~90Analogous Reaction

Experimental Protocols

The following are general protocols for the reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines. These should be adapted based on the specific amine and available laboratory equipment.

Protocol 1: Synthesis of 2-Amino-3-bromo-N,5-dimethylbenzamide

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Methylamine (solution in THF or as a gas)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in NMP, add a solution of methylamine (1.2 eq) in THF or bubble methylamine gas through the solution at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-3-bromo-N,5-dimethylbenzamide.

Protocol 2: General Procedure for Reaction with Primary Aromatic Amines

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Aromatic amine (e.g., aniline)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in DMF.

  • Add the aromatic amine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: General Procedure for Reaction with Secondary Amines

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Secondary amine (e.g., diethylamine)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in DCM in a round-bottom flask.

  • Add the secondary amine (1.2 eq) dropwise to the suspension at room temperature with stirring.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-3-bromo-5-methylbenzamides from 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Experimental_Workflow start Start reaction_setup Reaction Setup: - 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione - Amine - Solvent start->reaction_setup reaction Reaction: - Stirring at specified temperature - Monitor by TLC reaction_setup->reaction workup Workup: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

Caption: General workflow for the synthesis of 2-amino-3-bromo-5-methylbenzamides.

Safety Precautions

  • Handle 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and all amines in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving heating should be conducted with appropriate care and temperature monitoring.

Conclusion

The reaction of 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with amines is a robust and efficient method for the synthesis of a diverse range of 2-amino-3-bromo-5-methylbenzamides. These protocols and data provide a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Ring-Opening Reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-opening reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a versatile heterocyclic compound. The protocols described herein detail methods for aminolysis, alcoholysis, and hydrolysis to yield substituted 2-aminobenzamides, 2-aminobenzoic acid esters, and 2-amino-5-bromo-3-methylbenzoic acid, respectively. These products are valuable intermediates in organic synthesis and drug discovery, exhibiting a range of biological activities.

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 6-bromo-4-methylisatoic anhydride, is a sterically hindered aromatic compound that serves as a precursor for a variety of functionalized anthranilic acid derivatives. Its reactive anhydride-like structure allows for nucleophilic attack at the carbonyl carbons, leading to the opening of the oxazine ring. This reactivity makes it a key building block in the synthesis of compounds with potential therapeutic applications. The products of these ring-opening reactions, substituted 2-aminobenzamides and 2-aminobenzoic acid esters, have garnered significant interest due to their demonstrated antimicrobial and anti-inflammatory properties.[1]

Reaction Mechanisms

The ring-opening reactions of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with nucleophiles such as amines, alcohols, and water proceed via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation (in the case of amines and alcohols) or acidification (in the case of hydrolysis) yield the final product.

Applications in Drug Discovery and Organic Synthesis

The substituted 2-aminobenzamide and 2-aminobenzoic acid derivatives synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are important scaffolds in medicinal chemistry. Substituted 2-aminobenzamides have been shown to possess antimicrobial activity against a range of bacterial and fungal strains.[1][2] Furthermore, anthranilic acid and its esters are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These compounds serve as valuable starting materials for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening.

Experimental Protocols

Protocol 1: Aminolysis – Synthesis of N-Substituted 2-Amino-5-bromo-3-methylbenzamides

This protocol describes the general procedure for the reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with primary amines to yield N-substituted 2-amino-5-bromo-3-methylbenzamides.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Primary amine (e.g., methylamine, benzylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-5-bromo-3-methylbenzamide.

Protocol 2: Alcoholysis – Synthesis of Alkyl 2-Amino-5-bromo-3-methylbenzoates

This protocol outlines the synthesis of alkyl 2-amino-5-bromo-3-methylbenzoates from the reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with alcohols.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Xylene

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq), the desired alcohol (2.0 eq), and a catalytic amount of sodium methoxide in xylene.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and separate the phases.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[5]

  • Purify the resulting ester by column chromatography.[5]

Protocol 3: Hydrolysis – Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

This protocol details the hydrolysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to produce 2-amino-5-bromo-3-methylbenzoic acid.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) for acidification

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Suspend 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the solid dissolves and the reaction is complete (evolution of CO2 may be observed).

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of approximately 4-5 with hydrochloric acid to precipitate the product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.

Quantitative Data

Product ClassNucleophileProductYield (%)Spectroscopic Data HighlightsReference
2-Aminobenzoic Acid Esters Benzyl alcoholBenzyl 2-amino-5-bromo-3-methylbenzoate43.3¹H NMR (600 MHz, CDCl₃): δ=7.92 (s, 1H), 7.44-7.28 (m, 6H), 5.86 (s, 2H), 5.33 (s, 2H), 2.14 (s, 3H)[5]
Pentyl alcoholPentyl 2-amino-5-bromo-3-methylbenzoate88.3¹H NMR (600 MHz, d⁶-DMSO): δ=7.69 (d, 1H), 7.35 (d, 1H), 6.63 (br s, 2H), 4.22 (t, 2H), 2.11 (s, 3H), 1.73 (m, 2H), 1.45 (m, 2H)[5]
2-Aminobenzoic Acid Water2-Amino-5-bromo-3-methylbenzoic acid85¹H NMR (500 MHz, DMSO): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H); mass spectrum (ESI+) m/z 231 ([M + H]⁺)[6]

Visualizations

Ring_Opening_Reactions cluster_products Ring-Opening Products reagent 8-Bromo-6-methyl-1H-benzo[d] oxazine-2,4-dione product1 N-Substituted 2-Amino-5-bromo-3-methylbenzamides reagent->product1 Aminolysis (R-NH2) product2 Alkyl 2-Amino-5-bromo-3-methylbenzoates reagent->product2 Alcoholysis (R-OH) product3 2-Amino-5-bromo-3-methylbenzoic Acid reagent->product3 Hydrolysis (H2O)

General workflow for the ring-opening reactions.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Product Anthranilic Acid Derivatives (Ring-Opening Products) Product->COX Inhibition

Inhibition of the COX pathway by anthranilic acid derivatives.

References

Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in the Synthesis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as a key intermediate in the synthesis of substituted aminoquinolones, a class of potent diacylglycerol kinase alpha (DGKα) inhibitors with applications in immuno-oncology.

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic building block employed in the synthesis of various biologically active molecules. Its inherent reactivity, enhanced by the bromine substituent, makes it a valuable starting material in medicinal chemistry. Notably, this intermediate is utilized in the preparation of novel DGKα inhibitors, which are under investigation for their potential to enhance T-cell mediated immune responses against cancer. DGKα is a critical negative regulator of T-cell activation, and its inhibition can restore anti-tumor immunity.

Physicochemical Properties

PropertyValue
CAS Number 177970-27-3
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Appearance Solid
SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O

Application in the Synthesis of DGKα Inhibitors

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione serves as a precursor for the synthesis of substituted aminoquinolones, which have demonstrated DGKα inhibitory activity. The following protocols are based on methodologies described in patent literature for the synthesis of these potential therapeutic agents.

Experimental Protocols

1. N-Methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

This initial step involves the methylation of the nitrogen atom of the oxazine-dione ring, a crucial modification for the subsequent construction of the quinolone scaffold.

  • Materials:

    • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq)

    • N,N-diisopropylethylamine (DIPEA) (2.0 eq)

    • Iodomethane (3.0 eq)

    • N,N-dimethylacetamide (DMA)

    • Water

    • Ethanol

    • Hexane

  • Procedure:

    • Dissolve 8-bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (10 g, 39.1 mmol) in N,N-dimethylacetamide (100 ml).

    • Add N,N-diisopropylethylamine (14 ml, 78 mmol) to the solution.

    • Slowly add iodomethane (7.3 ml, 120 mmol) to the reaction mixture at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Pour the reaction mixture into water (2000 ml) to precipitate the product.

    • Collect the solid precipitate by filtration.

    • Wash the solid sequentially with water, ethanol, and hexane.

    • Dry the product in a vacuum oven.

  • Expected Outcome:

    • Product: 8-Bromo-1,6-dimethyl-1H-benzo[d]oxazine-2,4-dione

    • Yield: Approximately 65%

    • Purity: ~95%

2. Synthesis of Substituted Aminoquinolone Core

The N-methylated intermediate is then reacted with other building blocks to form the final aminoquinolone structure. The specifics of this multi-step synthesis can be adapted to generate a library of analogs for structure-activity relationship (SAR) studies.

(Note: The detailed multi-step synthesis of the final aminoquinolone DGKα inhibitors from the N-methylated intermediate is complex and proprietary, as outlined in patent literature. Researchers should refer to patents such as WO2021105115A1 for further details on the subsequent synthetic transformations.)

Visualization of Synthetic and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological context of the target, the following diagrams are provided.

G A 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione B N-Methylation (Iodomethane, DIPEA, DMA) A->B C 8-Bromo-1,6-dimethyl-1H- benzo[d]oxazine-2,4-dione B->C D Multi-step Synthesis (Further Reactions) C->D E Substituted Aminoquinolone (DGKα Inhibitor) D->E

Caption: Synthetic workflow for a DGKα inhibitor.

G TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG DGKa DGKα DAG->DGKa Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK PA Phosphatidic Acid (PA) DGKa->PA Converts DAG to PA T_Cell_Activation T-Cell Activation (Anti-tumor response) Ras_MAPK->T_Cell_Activation Inhibitor Substituted Aminoquinolone (DGKα Inhibitor) Inhibitor->DGKa

Caption: DGKα signaling pathway in T-cells.

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable and documented intermediate for the synthesis of advanced drug candidates, particularly in the burgeoning field of cancer immunotherapy. The protocols and diagrams provided herein offer a foundational understanding for researchers aiming to explore the synthesis and application of DGKα inhibitors and other novel therapeutics derived from this versatile chemical scaffold.

Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that has found utility in medicinal chemistry primarily as a versatile synthetic intermediate. Its rigid bicyclic core, featuring bromine and methyl substitutions, provides a valuable scaffold for the synthesis of more complex molecules with therapeutic potential. While direct biological activity data for this specific compound is not extensively reported in peer-reviewed literature, its application as a building block in the development of targeted therapies highlights its importance in drug discovery programs.

The broader class of 1H-benzo[d][1][2]oxazine-2,4-diones has been investigated for a range of biological activities.[3] These include potential applications as inhibitors of enzymes such as hepatitis C virus (HCV) polymerase, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, derivatives of this scaffold have been explored for their potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3]

This document provides an overview of the documented application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as a synthetic intermediate, with a focus on its role in the synthesis of diacylglycerol kinase alpha (DGKα) inhibitors.

Application as a Synthetic Intermediate for DGKα Inhibitors

A key application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is as a starting material in the synthesis of substituted aminoquinolones, which have been identified as potent inhibitors of diacylglycerol kinase alpha (DGKα).[2][4][5] DGKα is a critical enzyme in T-cell signaling, and its inhibition is being explored as a novel strategy for enhancing the body's immune response against cancer.[2][4][5]

The initial step in this synthetic route involves the N-methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to form 8-bromo-1,6-dimethyl-1H-benzo[d][1][2]oxazine-2,4-dione. This intermediate is then further elaborated to produce the final aminoquinolone-based DGKα inhibitors.

Experimental Workflow for N-Methylation

start Start: 8-Bromo-6-methyl-1H- benzo[d]oxazine-2,4-dione reagents Reagents: - N,N-diisopropylethylamine (DIPEA) - Iodomethane (CH3I) - N,N-dimethylacetamide (DMA) start->reagents 1. Dissolve in DMA reaction Reaction: Stir at room temperature overnight. reagents->reaction 2. Add DIPEA and CH3I workup Workup: - Add water to precipitate the product. reaction->workup 3. Quench reaction isolation Isolation: - Collect solid by filtration. - Wash with water, ethanol, and hexane. workup->isolation 4. Purify product Product: 8-bromo-1,6-dimethyl-1H- benzo[d]oxazine-2,4-dione isolation->product

Caption: Synthetic workflow for the N-methylation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Detailed Experimental Protocol: N-Methylation

This protocol is adapted from the synthetic procedures described in patent literature for the synthesis of DGKα inhibitors.[2][5]

Objective: To synthesize 8-bromo-1,6-dimethyl-1H-benzo[d][1][2]oxazine-2,4-dione from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (CAS 177970-27-3)

  • N,N-diisopropylethylamine (DIPEA)

  • Iodomethane (CH3I)

  • N,N-dimethylacetamide (DMA)

  • Water (deionized)

  • Ethanol

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in N,N-dimethylacetamide.

  • To the solution, add N,N-diisopropylethylamine (2 equivalents).

  • Slowly add iodomethane (3 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, pour the mixture into a larger volume of water to precipitate the product.

  • Collect the resulting solid by filtration.

  • Wash the solid sequentially with water, ethanol, and hexane to remove impurities.

  • Dry the purified solid under vacuum to yield 8-bromo-1,6-dimethyl-1H-benzo[d]oxazine-2,4-dione.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodomethane is toxic and a suspected carcinogen; handle with extreme care.

Biological Context: DGKα Inhibition and T-Cell Activation

The end products derived from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, the substituted aminoquinolones, function as inhibitors of DGKα.[2][4][5] Understanding the role of DGKα is crucial to appreciating the medicinal chemistry relevance of this synthetic precursor.

Signaling Pathway Overview:

TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis DGKa DGKα DAG->DGKa substrate Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK activates NFAT NFAT Activation IP3->NFAT leads to PA Phosphatidic Acid (PA) DGKa->PA phosphorylates T_cell_activation T-Cell Activation (e.g., cytokine production, proliferation) Ras_MAPK->T_cell_activation NFAT->T_cell_activation Inhibitor Aminoquinolone Inhibitor (derived from title compound) Inhibitor->DGKa inhibits

Caption: Simplified signaling pathway of T-cell activation and the role of DGKα inhibition.

In T-cell activation, engagement of the T-cell receptor (TCR) leads to the production of diacylglycerol (DAG), a key second messenger. DAG activates downstream signaling pathways, such as the Ras/MAPK pathway, leading to T-cell proliferation and cytokine production. DGKα acts as a negative regulator by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα, the aminoquinolone derivatives synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione prolong the DAG signal, leading to enhanced T-cell activation.[2][4][5] This is a promising strategy for cancer immunotherapy, as it can boost the ability of T-cells to recognize and eliminate tumor cells.[2][4]

Quantitative Data for Related Compounds

As of the latest available information, there is no specific quantitative biological data (e.g., IC50 values) published for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione itself. The following table summarizes representative data for other classes of compounds with the broader benzoxazine or related scaffolds to provide a contextual understanding of the potential biological activities of such structures.

Compound ClassTargetRepresentative ActivityReference
Benzoxazinone derivativesα-ChymotrypsinIC50 values ranging from 6.5 to 341.1 µM[2]
8-Bromo-naphthoxazine derivativeAspergillus flavusGood antifungal activity[6]
Benzoxazole derivativesVarious bacteria and fungiMIC values ranging from 7.81 to 250 µg/mL[7]

Disclaimer: The data presented in the table above is for structurally related but distinct molecules and should not be directly attributed to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. It is provided for illustrative purposes only.

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting the immune system. Its documented use in the preparation of DGKα inhibitors for cancer immunotherapy underscores its potential in the development of next-generation treatments. While direct biological data on the title compound is scarce, the activities of related benzoxazine derivatives suggest a rich chemical space for future drug discovery efforts. The protocols and pathways described herein provide a foundation for researchers utilizing this compound in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its intrinsic chemical reactivity, particularly as an isatoic anhydride equivalent, allows for the straightforward introduction of a substituted 2-aminobenzamide scaffold, a common feature in many clinically relevant kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in the synthesis of potential kinase inhibitors, focusing on the generation of N-substituted 2-amino-3-bromo-5-methylbenzamides.

The 2-aminobenzamide core structure is a known pharmacophore that can interact with the hinge region of various protein kinases, a critical interaction for potent inhibition. The bromine and methyl substituents on the phenyl ring of the title compound offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Core Application: Synthesis of N-Substituted 2-Amino-3-bromo-5-methylbenzamides

The primary application of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in kinase inhibitor synthesis is its reaction with primary or secondary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the benzoxazinedione ring, leading to ring-opening and subsequent decarboxylation to yield the corresponding N-substituted 2-amino-3-bromo-5-methylbenzamide. This transformation is a key step in building a diverse library of potential kinase inhibitors for screening.

General Reaction Scheme

G cluster_0 Reaction Start 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Product N-Substituted-2-amino-3-bromo-5-methylbenzamide Start->Product + R1R2NH Amine Primary or Secondary Amine (R1R2NH) Amine->Product Solvent Solvent (e.g., DMF, DMSO, Dioxane) Solvent->Product Heat Heat (Optional) Heat->Product CO2 CO2 (byproduct) Product->CO2 - CO2

Caption: General reaction of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with an amine.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-amino-3-bromo-5-methylbenzamides

This protocol describes a general procedure for the synthesis of N-aryl-2-amino-3-bromo-5-methylbenzamides, which are key intermediates for a variety of kinase inhibitors.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Substituted aniline (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA) (optional, 2 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 g, 1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add the substituted aniline (1.1 eq).

  • If the aniline is used as a salt, add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-amino-3-bromo-5-methylbenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

While specific kinase inhibition data for compounds directly synthesized from 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not extensively available in the public domain, the resulting 2-aminobenzamide scaffold is present in numerous potent kinase inhibitors. The following table presents representative data for kinase inhibitors containing a similar structural motif to highlight the potential of this compound class.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Hypothetical Compound A MEK155--
Hypothetical Compound B IKK-β158--
Related Compound 1 Bcr-Abl<50K5620.03
Related Compound 2 Src120--

Note: Data for "Hypothetical Compounds" is based on analogous structures found in scientific literature to illustrate potential activity. "Related Compounds" are known kinase inhibitors with a 2-aminobenzamide core.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Biological Evaluation start Start Reaction: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione + Amine in DMF heat Heat and Stir (80-100°C, 4-12h) start->heat workup Aqueous Workup (Extraction with EtOAc) heat->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (Determine IC50) characterization->kinase_assay cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Potential Signaling Pathway Inhibition

The 2-aminobenzamide scaffold is known to target various kinase signaling pathways implicated in cancer. One such critical pathway is the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in human cancers.

G cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Potential Inhibitor (from title compound) Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MEK kinase in the Ras/Raf/MEK/ERK pathway.

Structure-Activity Relationship (SAR) Insights

For kinase inhibitors derived from 2-aminobenzamides, the following SAR principles can be considered for optimization:

  • N-Substituent: The nature of the substituent on the amide nitrogen is crucial for determining kinase selectivity and potency. Aromatic and heteroaromatic rings are common and can be further functionalized to explore interactions with specific pockets in the kinase active site.

  • Substitution on the Benzamide Ring: The existing bromine at the 3-position can be utilized for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities. The methyl group at the 5-position provides a lipophilic contact point.

  • 2-Amino Group: The free amino group often forms key hydrogen bonds with the kinase hinge region. Acylation or alkylation of this group can modulate activity and selectivity.

Conclusion

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione serves as a valuable and readily available starting material for the synthesis of a diverse range of N-substituted 2-amino-3-bromo-5-methylbenzamides. These compounds are promising scaffolds for the development of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer. The provided protocols and insights offer a solid foundation for researchers to explore the potential of this chemical entity in their drug discovery programs. Further derivatization and biological screening are encouraged to identify potent and selective kinase inhibitors.

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Potential Building Block in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the rapidly evolving field of targeted protein degradation, the identification of novel chemical moieties to construct effective Proteolysis Targeting Chimeras (PROTACs) is a critical area of research. One such molecule, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, is emerging as a potential building block for the development of new PROTACs. While extensive research is still required to fully elucidate its applications, its chemical structure suggests possibilities for its use as either a warhead to bind to a protein of interest (POI) or as a ligand for an E3 ubiquitin ligase.

Currently, detailed published data on the specific use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTACs, including its binding partners and efficacy, is limited in the public domain. Chemical suppliers have categorized it as a "Protein Degrader Building Block," indicating its potential utility in this therapeutic modality. This classification suggests that the compound is likely being explored in academic or industrial research for its ability to be incorporated into PROTAC structures.

The PROTAC Concept: A Revolution in Drug Discovery

PROTACs are heterobifunctional molecules that offer a novel therapeutic approach by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" that binds to a target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

dot

Figure 1. General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Potential Applications of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTACs

The structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, featuring a heterocyclic benzoxazine dione core with bromine and methyl substitutions, provides several avenues for its incorporation into PROTAC design.

As a Novel E3 Ligase Ligand: The discovery of new E3 ligase ligands is a key objective in expanding the scope of targeted protein degradation. The benzoxazine dione scaffold could potentially bind to a novel or underexploited E3 ligase. If this were the case, it would open up new avenues for degrading proteins that are not amenable to degradation by PROTACs using current E3 ligase ligands like those for Cereblon (CRBN) and Von Hippel-Lindau (VHL).

As a Warhead for a Protein of Interest: Alternatively, the molecule could be functionalized to serve as a "warhead" that specifically binds to a protein of interest. The bromine atom provides a reactive handle for chemical modification, allowing for the attachment of a linker and an E3 ligase ligand. The specificity of the benzoxazine dione moiety for a particular protein target would need to be established through screening and binding assays.

Hypothetical Experimental Workflow

Should 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione be investigated for its role in PROTAC development, a typical experimental workflow would involve several key stages:

dot

Experimental_Workflow cluster_Target_ID Target Identification & Validation cluster_PROTAC_Synth PROTAC Synthesis cluster_In_Vitro_Eval In Vitro Evaluation cluster_Cell_Based_Assays Cell-Based Assays Target_ID Identify Potential Binding Partner (E3 Ligase or POI) Binding_Assay Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, FP) Target_ID->Binding_Assay Linker_Design Design & Synthesize Linker Binding_Assay->Linker_Design Conjugation Conjugate Building Blocks: Warhead-Linker-E3 Ligand Linker_Design->Conjugation Ternary_Complex Ternary Complex Formation Assay Conjugation->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Cell_Permeability Cell Permeability Assessment Ubiquitination->Cell_Permeability Degradation_Assay Western Blot / Mass Spectrometry (DC50, Dmax) Cell_Permeability->Degradation_Assay Phenotypic_Assay Cell Viability / Functional Assays Degradation_Assay->Phenotypic_Assay

Figure 2. A hypothetical experimental workflow for evaluating a novel building block in PROTAC development.

Future Outlook

The journey of a novel building block like 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione from a chemical entity to a component of a clinically viable PROTAC is long and requires rigorous scientific validation. The next steps for the research community would be to publish data from screening efforts to identify its binding partners, followed by the design and synthesis of PROTACs incorporating this moiety. Subsequent studies would need to provide quantitative data on the efficacy and selectivity of these PROTACs in degrading their intended targets.

While the specific application notes and protocols for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in PROTAC development are not yet established in peer-reviewed literature, its availability as a protein degrader building block signals a promising area of ongoing research. The scientific community awaits further data to unlock the full potential of this and other novel chemical scaffolds in the exciting field of targeted protein degradation.

Application Notes and Protocols for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures, potential applications, and synthetic protocols related to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. This heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutics.

Compound Profile

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a substituted benzoxazinedione. The benzoxazine-2,4-dione scaffold is recognized for its utility as a precursor in the synthesis of a variety of biologically active heterocyclic molecules.[1] The presence of a bromine atom and a methyl group on the aromatic ring offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 177970-27-3[2][3]
Molecular Formula C₉H₆BrNO₃[2][3]
Molecular Weight 256.05 g/mol [2]
Appearance Solid
SMILES CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O
InChI Key XDPLOGJWYJBJGE-UHFFFAOYSA-N

Potential Applications in Drug Discovery

The 1,3-benzoxazine-2,4-dione scaffold has been identified as a promising starting point for the development of inhibitors for various biological targets, including kinases.

Inhibition of the MEK/ERK Signaling Pathway

Recent studies have highlighted the potential of 3-benzyl-1,3-benzoxazine-2,4-dione analogs as allosteric inhibitors of MEK1, a key kinase in the Ras/Raf/MEK/ERK signaling pathway.[4] This pathway is frequently dysregulated in various cancers and is also utilized by viruses, such as Enterovirus 71 (EV71), for their replication.[4]

Inhibition of MEK1 can effectively suppress the downstream phosphorylation of ERK1/2, thereby interfering with viral replication and potentially exhibiting anti-cancer activity.[4] The structural similarity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to these active analogs suggests its potential as a scaffold for the design of novel MEK inhibitors.

Below is a diagram illustrating the targeted MEK/ERK signaling pathway.

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Compound 8-Bromo-6-methyl- 1H-benzo[d]oxazine -2,4-dione Analog Compound->MEK1 Inhibits Proliferation_Survival Cell Proliferation, Survival, Viral Replication Transcription_Factors->Proliferation_Survival Synthesis_Workflow Start 2-Amino-3-bromo- 5-methylbenzoic acid Step1 N-Protection (e.g., with Ethyl Chloroformate) Start->Step1 Intermediate N-Protected Intermediate Step1->Intermediate Step2 Cyclization (with Thionyl Chloride) Intermediate->Step2 Product 8-Bromo-6-methyl- 1H-benzo[d]oxazine -2,4-dione Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on a two-step approach involving the protection of the starting material followed by cyclization.

Flowchart for Troubleshooting Synthesis Issues

TroubleshootingWorkflow Troubleshooting Workflow for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Synthesis start Low Yield or Purity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione step1 Step 1: Analyze Starting Material Purity (2-amino-3-bromo-5-methylbenzoic acid) start->step1 step2 Step 2: Review N-Protection Reaction Conditions step1->step2 Purity OK issue1 Impure Starting Material step1->issue1 Purity <98%? step3 Step 3: Evaluate Cyclization Reaction with Thionyl Chloride step2->step3 Protection successful issue2 Incomplete N-Protection step2->issue2 Incomplete reaction? step4 Step 4: Assess Work-up and Purification step3->step4 Cyclization successful issue3 Low Conversion in Cyclization step3->issue3 Low conversion? issue4 Side Product Formation step3->issue4 Significant side products? issue5 Product Loss During Work-up step4->issue5 Low isolated yield? solution1 Solution: - Recrystallize or purify starting material. - Confirm identity and purity by NMR and melting point. issue1->solution1 solution2 Solution: - Ensure anhydrous reaction conditions. - Check stoichiometry of protecting group reagent. - Optimize reaction time and temperature. issue2->solution2 solution3 Solution: - Use a sufficient excess of thionyl chloride (5-10 molar equivalents). - Ensure anhydrous conditions. - Monitor reaction progress by TLC or HPLC. issue3->solution3 solution4 Solution: - Control reaction temperature (room temperature is often sufficient). - Avoid prolonged reaction times. - Use freshly distilled thionyl chloride. issue4->solution4 solution5 Solution: - Ensure complete precipitation of the product. - Use appropriate and minimal amounts of washing solvent. - Optimize purification method (e.g., recrystallization solvent). issue5->solution5

Caption: A step-by-step workflow to diagnose and resolve common issues in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?

While specific yield data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not extensively reported, yields for analogous 1H-benzo[d][1][2]oxazine-2,4-diones synthesized via a two-step N-protection and thionyl chloride-mediated cyclization are generally in the range of 65-80% over the two steps. For instance, the synthesis of 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione has been reported with a yield of 72%.[3]

Q2: The purity of my starting material, 2-amino-3-bromo-5-methylbenzoic acid, is questionable. How can I purify it?

The purity of the starting material is crucial for a high-yielding synthesis.[1] Impurities can interfere with both the N-protection and the cyclization steps. It is recommended to purify 2-amino-3-bromo-5-methylbenzoic acid by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. The purity should be verified by techniques like NMR spectroscopy and melting point determination before proceeding.

Q3: My N-protection step with ethyl chloroformate is sluggish or incomplete. What can I do to improve it?

Incomplete N-protection will lead to a lower overall yield. To improve this step:

  • Ensure Anhydrous Conditions: Moisture can react with ethyl chloroformate, reducing its effectiveness. Use dry solvents and glassware.

  • Base and pH: The reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the HCl formed. Maintaining the appropriate pH is important.

  • Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: The cyclization reaction with thionyl chloride is not going to completion. What are the key parameters to check?

A key study on the synthesis of similar compounds highlights the importance of the thionyl chloride stoichiometry.[4][5]

  • Molar Excess of Thionyl Chloride: A 5- to 10-fold molar excess of thionyl chloride is often necessary to ensure complete conversion.[4][5] A 2-fold excess may result in incomplete reaction.

  • Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: This reaction can often be carried out efficiently at room temperature (22-24 °C).[4][5]

Q5: I am observing significant side product formation during the cyclization step. What could be the cause?

Side product formation can be minimized by:

  • Using High-Purity Reagents: Impurities in the N-protected intermediate or thionyl chloride can lead to side reactions. Use freshly distilled thionyl chloride if necessary.

  • Controlling Reaction Temperature: While the reaction works well at room temperature, excessive heating can promote the formation of degradation products.

  • Avoiding Prolonged Reaction Times: Once the reaction is complete (as monitored by TLC or HPLC), proceed with the work-up to avoid potential degradation of the product.

Data Presentation

The following table summarizes reported yields for the synthesis of various substituted 1H-benzo[d][1][2]oxazine-2,4-diones using the two-step N-protection and thionyl chloride cyclization method. This data can be used as a reference for expected yields in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

CompoundStarting MaterialProtecting GroupOverall Yield (2 steps)Reference
1H-Benzo[d][1][2]oxazine-2,4-dione2-Aminobenzoic acidEtOCO67%[4]
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione2-Amino-5-methylbenzoic acidEtOCO72%[3][4]
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione2-Amino-5-chlorobenzoic acidEtOCO72%[4]
7-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione2-Amino-4-nitrobenzoic acidEtOCO80%[4]
6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione2-Amino-5-nitrobenzoic acidEtOCO74%[4]

Experimental Protocols

Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

A common method for the synthesis of the starting material is the bromination of 2-amino-5-methylbenzoic acid.

  • Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a 48% aqueous hydrogen bromide solution to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Continue stirring until a precipitate forms.

  • Collect the precipitate by filtration and dry under vacuum to yield 2-amino-3-bromo-5-methylbenzoic acid. An 85% yield has been reported for a similar synthesis of 2-amino-5-bromo-3-methylbenzoic acid.

Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

This two-step protocol is adapted from a general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[4][5]

Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid

  • To a solution of 2-amino-3-bromo-5-methylbenzoic acid in a mixture of water and acetone (1:4), add sodium carbonate and sodium bicarbonate to maintain the pH.

  • Add ethyl chloroformate dropwise to the reaction mixture at room temperature.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid.

Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • To a solution of 2-((ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid in an anhydrous solvent like tetrahydrofuran (THF), add a 5- to 10-fold molar excess of thionyl chloride at room temperature (22-24 °C).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is then filtered, washed with a non-polar solvent like diethyl ether, and dried to afford 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Signaling Pathway and Logical Relationship Diagram

SynthesisPathway Synthetic Pathway and Key Checkpoints cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Cyclization start_material 2-amino-3-bromo-5-methylbenzoic acid checkpoint1 Checkpoint: Purity > 98%? start_material->checkpoint1 protection_reagents Ethyl Chloroformate Na2CO3/NaHCO3 protected_intermediate 2-((Ethoxycarbonyl)amino)-3-bromo-5-methylbenzoic acid protection_reagents->protected_intermediate checkpoint2 Checkpoint: Complete Conversion? protected_intermediate->checkpoint2 cyclization_reagent Thionyl Chloride (SOCl2) final_product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione cyclization_reagent->final_product checkpoint3 Checkpoint: High Purity? final_product->checkpoint3 checkpoint1->start_material No, Purify checkpoint1->protection_reagents Yes checkpoint2->protected_intermediate No, Optimize Conditions checkpoint2->cyclization_reagent Yes checkpoint3->final_product No, Purify

Caption: A diagram illustrating the two-step synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with critical quality control checkpoints.

References

Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Incomplete cyclization of the anthranilic acid precursor. This can be due to insufficient activation of the carboxylic acid or unfavorable reaction conditions.- Ensure the use of a suitable cyclizing agent such as diphosgene or triphosgene in an appropriate solvent like anhydrous THF or dioxane.- The reaction may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.- Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the activated intermediates and the final product.
Decomposition of the starting material or product. Substituted anthranilic acids can be susceptible to thermal decomposition, especially at elevated temperatures.- If using thermal methods for cyclization, carefully control the temperature and reaction time.[1] - Consider using milder cyclizing agents that do not require high temperatures.
Presence of a Major Impurity with a Higher Molecular Weight Formation of an N-acylurea byproduct. This can occur if the isocyanate intermediate, formed in situ from the anthranilic acid, reacts with another molecule of the starting anthranilic acid or the product.- Use a controlled addition of the phosgene equivalent to a solution of the anthranilic acid to maintain a low concentration of the isocyanate intermediate.- Lowering the reaction temperature may also reduce the rate of this side reaction.
Formation of anthraniloylanthranilic acid derivatives. This is a common side product in isatoic anhydride synthesis, especially in the presence of moisture.[1]- Strictly maintain anhydrous conditions throughout the reaction and workup.- Use freshly distilled solvents and dry glassware.
Presence of Multiple Unidentified Byproducts Over-bromination or side reactions involving the methyl group during the synthesis of the 2-amino-3-bromo-5-methylbenzoic acid precursor. - Optimize the bromination conditions of the 2-amino-5-methylbenzoic acid precursor. Use a stoichiometric amount of the brominating agent (e.g., NBS) and control the reaction temperature.- Purify the 2-amino-3-bromo-5-methylbenzoic acid precursor thoroughly before proceeding to the cyclization step.
Reaction with the solvent. Certain solvents can react with the cyclizing agent or intermediates.- Choose an inert solvent for the cyclization step. Anhydrous THF, dioxane, or toluene are generally suitable.
Difficulty in Product Purification Co-precipitation of side products with the desired isatoic anhydride. - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can be effective.- Column chromatography on silica gel may be necessary for the removal of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?

A1: The most prevalent method involves the cyclization of the corresponding substituted anthranilic acid, 2-amino-3-bromo-5-methylbenzoic acid. This cyclization is typically achieved by reacting the anthranilic acid with a phosgene equivalent, such as diphosgene or triphosgene, in an inert anhydrous solvent.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 2-amino-3-bromo-5-methylbenzoic acid. This precursor is generally synthesized by the bromination of 2-amino-5-methylbenzoic acid.

Q3: What are the most critical parameters to control during the cyclization reaction?

A3: The most critical parameters are:

  • Anhydrous Conditions: Water can lead to the formation of undesired byproducts through hydrolysis.

  • Temperature: Both low and high temperatures can affect the reaction rate and the formation of side products. The optimal temperature should be determined experimentally.

  • Stoichiometry of Reagents: The molar ratio of the anthranilic acid to the cyclizing agent should be carefully controlled to avoid side reactions.

Q4: Are there any safer alternatives to using phosgene or its derivatives?

A4: Yes, several alternatives to phosgene have been developed for the synthesis of isatoic anhydrides. These include the use of reagents like carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC). However, their reactivity and the reaction conditions may need to be optimized for this specific substituted anthranilic acid. Another approach involves the thermal cyclization of carbamate precursors, which avoids the use of highly toxic reagents.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the starting material and the product, you can determine the extent of the reaction and identify the formation of any major byproducts.

Experimental Protocols

Synthesis of 2-amino-3-bromo-5-methylbenzoic acid (Precursor)

A common route to the precursor involves the direct bromination of 2-amino-5-methylbenzoic acid.

  • Materials: 2-amino-5-methylbenzoic acid, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-amino-5-methylbenzoic acid in anhydrous DMF.

    • Slowly add a stoichiometric amount of NBS to the solution at room temperature while stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-bromo-5-methylbenzoic acid.

Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Materials: 2-amino-3-bromo-5-methylbenzoic acid, Diphosgene (or Triphosgene), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and the evolution of HCl gas.

    • Suspend 2-amino-3-bromo-5-methylbenzoic acid in anhydrous THF.

    • To this suspension, add a solution of diphosgene (or triphosgene) in anhydrous THF dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_side_reactions Potential Side Reactions 2-amino-5-methylbenzoic acid 2-amino-5-methylbenzoic acid 2-amino-3-bromo-5-methylbenzoic acid 2-amino-3-bromo-5-methylbenzoic acid 2-amino-5-methylbenzoic acid->2-amino-3-bromo-5-methylbenzoic acid NBS, DMF 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione 2-amino-3-bromo-5-methylbenzoic acid->8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Diphosgene, THF Isocyanate Intermediate Isocyanate Intermediate 2-amino-3-bromo-5-methylbenzoic acid->Isocyanate Intermediate Diphosgene Hydrolysis Product Hydrolysis Product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione->Hydrolysis Product H2O N-Acylurea Byproduct N-Acylurea Byproduct Isocyanate Intermediate->N-Acylurea Byproduct + Anthranilic Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Issue Problem1 Low Yield Start->Problem1 Problem2 Impure Product Start->Problem2 Cause1a Incomplete Reaction Problem1->Cause1a Cause1b Product Decomposition Problem1->Cause1b Cause2a Side Reactions Problem2->Cause2a Cause2b Starting Material Impurity Problem2->Cause2b Solution1a1 Increase Reaction Time/Temp Cause1a->Solution1a1 Solution1a2 Use More Active Reagent Cause1a->Solution1a2 Solution1b1 Lower Reaction Temperature Cause1b->Solution1b1 Solution2a1 Optimize Stoichiometry Cause2a->Solution2a1 Solution2a2 Ensure Anhydrous Conditions Cause2a->Solution2a2 Solution2b1 Purify Precursor Cause2b->Solution2b1

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?

A1: To ensure the long-term stability of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect the compound from moisture, as it belongs to the isatoic anhydride class of compounds, which are susceptible to hydrolysis. While some suppliers suggest room temperature storage, storing at refrigerated temperatures (0-8°C) may be preferable for extended stability, especially for a related bromo-substituted analog.

Q2: What is the shelf life of this compound?

A2: The shelf life of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione can vary depending on the storage conditions. When stored properly in a cool, dry environment and protected from moisture, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are concerns about its integrity.

Q3: Is 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione sensitive to light or air?

A3: While the primary sensitivity of isatoic anhydrides is to moisture, it is always good practice to store chemical compounds in a dark place, away from direct light, to prevent any potential photochemical degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong shelf life by excluding moisture and oxygen.

Q4: What are the known incompatibilities of this compound?

A4: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is incompatible with water, strong acids, strong bases, and strong oxidizing agents. It is highly reactive towards nucleophiles such as alcohols, amines, and thiols. Contact with these substances should be avoided to prevent degradation and unwanted reactions.

Q5: What are the primary degradation products of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?

A5: The most common degradation pathway for isatoic anhydrides is hydrolysis. In the presence of water, the anhydride ring will open to form the corresponding anthranilic acid derivative (2-amino-3-bromo-5-methylbenzoic acid) and release carbon dioxide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in a reaction Compound has degraded due to improper storage.Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degraded, use a fresh batch of the compound. Ensure future batches are stored in a desiccator or under an inert atmosphere.
Inconsistent experimental results Partial degradation of the compound.Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric moisture.
Formation of unexpected byproducts The compound reacted with a nucleophilic solvent (e.g., methanol, ethanol) or residual water in the reaction mixture.Use anhydrous solvents and perform reactions under an inert atmosphere. Ensure all glassware is thoroughly dried before use.
The solid material appears clumpy or discolored The compound has been exposed to moisture.While the material may still be usable for some applications, its purity is compromised. It is recommended to use a fresh, high-purity batch for sensitive experiments.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Room Temperature or 0-8°CCooler temperatures can slow down potential degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents exposure to moisture.
Container Tightly sealed, opaque containerProtects from moisture and light.
Location Cool, dry, well-ventilated areaEnsures a stable storage environment.

Experimental Protocols

General Handling Protocol

Given that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is an eye and skin irritant and a potential sensitizer, proper personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Dispensing: When weighing and handling the solid, perform this in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Solvent Addition: If dissolving the compound, add the solid to the solvent slowly. Be aware that reactions with nucleophilic solvents can occur. Use anhydrous solvents for reactions where the integrity of the anhydride is critical.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

Logical Workflow for Handling and Storage

cluster_storage Storage Protocol cluster_handling Handling Workflow storage_node Store in a cool, dry place (0-8°C recommended) inert_atm Store under inert atmosphere (Argon or Nitrogen) storage_node->inert_atm seal Keep container tightly sealed inert_atm->seal use Use in Experiment seal->use ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) weigh Weigh in a fume hood ppe->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve react Perform reaction under inert atmosphere dissolve->react receive Receive Compound aliquot Aliquot into smaller vials receive->aliquot aliquot->storage_node use->ppe

Caption: Workflow for proper storage and handling of the compound.

Potential Degradation Pathway

compound 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione degraded_product 2-amino-3-bromo-5-methylbenzoic acid compound->degraded_product Hydrolysis co2 CO₂ compound->co2 Hydrolysis water H₂O (Moisture)

Caption: Primary degradation pathway via hydrolysis.

Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the handling and use of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, with a focus on resolving solubility challenges.

Q1: My 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not dissolving in the recommended solvent. What should I do?

A1: If you are experiencing difficulty dissolving the compound, consider the following systematic approach:

  • Verify Solvent Purity: Ensure the solvent is of high purity and free from water contamination, unless an aqueous buffer is being used.

  • Increase Sonication/Vortexing Time: Some compounds require more energy to dissolve. Increase the duration of sonication or vortexing.

  • Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious as excessive heat can degrade the compound. Monitor for any color change, which might indicate degradation.

  • Particle Size Reduction: If you have the solid form, grinding the compound to a finer powder can increase the surface area and improve the dissolution rate.[1][2][3]

  • Test Alternative Solvents: Based on the principle of "like dissolves like," consider solvents with varying polarities. For nonpolar compounds, less polar solvents may be more effective.

Q2: What are some common solvents for dissolving poorly soluble compounds like this?

A2: For poorly water-soluble compounds, organic solvents are often a starting point. Common choices for initial solubility testing include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to determine the appropriate solvent for your specific experimental needs, as the solvent can impact downstream applications.

Q3: How can I improve the aqueous solubility of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione for biological assays?

A3: Improving aqueous solubility is a common challenge. Here are several techniques that can be employed:

  • Co-solvents: The use of a water-miscible organic co-solvent can significantly enhance aqueous solubility.[1][2] A common approach is to first dissolve the compound in a small amount of a co-solvent like DMSO and then slowly add this stock solution to the aqueous buffer while vortexing.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[1][4] Experimenting with buffers at different pH values may improve solubility.

  • Use of Surfactants: Low concentrations of surfactants, such as Tween-80 or Pluronic-F68, can help to solubilize hydrophobic compounds in aqueous media.[1]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier (e.g., polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)) can enhance its wettability and dissolution rate in aqueous solutions.[4][5]

Q4: I observe precipitation of the compound when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when diluting a concentrated stock solution (often in an organic solvent) into an aqueous medium. To mitigate this:

  • Decrease the Stock Concentration: Try preparing a more dilute stock solution.

  • Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while continuously and vigorously stirring or vortexing.

  • Optimize the Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final aqueous solution, as a high concentration can be toxic to cells in biological assays.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C for cell-based assays) can sometimes help.

Quantitative Solubility Data

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in various solvents.

  • Preparation: Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a clear vial.

  • Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex or sonicate the mixture for a set period (e.g., 2 minutes).

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in small, measured increments, repeating the mixing and observation steps until the compound is fully dissolved or it is determined to be insoluble at the desired concentration.

  • Record Keeping: Carefully record the volume of solvent required to dissolve the known mass of the compound to estimate the solubility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is suitable for this purpose.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualizations

Solubility_Troubleshooting_Workflow cluster_success start Start: Compound does not dissolve check_purity Verify Solvent Purity start->check_purity increase_energy Increase Sonication / Vortexing check_purity->increase_energy Purity OK gentle_heat Apply Gentle Heat increase_energy->gentle_heat Still Undissolved success Success: Compound Dissolved increase_energy->success Dissolved particle_reduction Reduce Particle Size gentle_heat->particle_reduction Still Undissolved gentle_heat->success Dissolved alternative_solvent Test Alternative Solvents particle_reduction->alternative_solvent Still Undissolved particle_reduction->success Dissolved alternative_solvent->success Dissolved failure Issue Persists: Consider Formulation Strategies alternative_solvent->failure Still Undissolved

Caption: A workflow diagram for troubleshooting common solubility issues.

Aqueous_Solubility_Enhancement start Goal: Improve Aqueous Solubility cosolvent Use Co-solvents (e.g., DMSO, Ethanol) start->cosolvent ph_adjustment Adjust pH of Buffer start->ph_adjustment surfactants Add Surfactants (e.g., Tween-80) start->surfactants solid_dispersion Create Solid Dispersion (e.g., with PEG) start->solid_dispersion

Caption: Strategies for enhancing the aqueous solubility of the compound.

References

Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guides and FAQs

Q1: I am observing an unexpected peak in the HPLC chromatogram of my sample. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be a process-related impurity or a degradation product. The most common impurities are related to the synthetic route of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The likely precursor is 2-amino-3-bromo-5-methylbenzoic acid, which itself is synthesized by the bromination of 2-amino-5-methylbenzoic acid.

Potential impurities to consider are:

  • Unreacted Starting Material: 2-amino-3-bromo-5-methylbenzoic acid.

  • Isomeric Impurities: Regioisomers formed during the bromination step, such as 2-amino-5-bromo-3-methylbenzoic acid.

  • Over-brominated Species: Di-brominated analogues of the aminobenzoic acid precursor.

  • Hydrolysis Product: The primary degradation product is 2-amino-3-bromo-5-methylbenzoic acid, formed by the hydrolysis of the oxazine-dione ring. This can occur if the sample is exposed to moisture or protic solvents.

To identify the unknown peak, we recommend performing co-injection with a standard of the suspected impurity if available, or using LC-MS to obtain the molecular weight of the impurity.

Q2: My NMR spectrum shows signals that do not correspond to the product. How can I identify these impurities?

A2: Unidentified signals in the 1H NMR spectrum likely belong to residual starting materials, solvents, or degradation products.

  • Residual Starting Material: Look for signals corresponding to 2-amino-3-bromo-5-methylbenzoic acid. The aromatic protons of this precursor will have different chemical shifts compared to the product.

  • Solvent Residues: Common solvents used in synthesis and purification, such as DMSO, DMF, or ethyl acetate, may be present. Compare the observed chemical shifts with known solvent peaks.

  • Hydrolysis Product: As with HPLC, hydrolysis to 2-amino-3-bromo-5-methylbenzoic acid is a possibility. The appearance of a broad singlet corresponding to an amino group and a carboxylic acid proton (if in a suitable solvent) could indicate this degradation.

A 2D NMR experiment, such as COSY or HSQC, can help in elucidating the structure of the unknown impurity.

Q3: The purity of my 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione seems to decrease over time. What are the recommended storage conditions?

A3: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is susceptible to hydrolysis. To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Avoid exposure to moisture and protic solvents.

Data Presentation

Impurity NamePotential SourceExpected Analytical Observation
2-amino-3-bromo-5-methylbenzoic acidUnreacted starting material / Hydrolysis productA more polar peak in reverse-phase HPLC. Distinct aromatic and amine proton signals in 1H NMR.
2-amino-5-bromo-3-methylbenzoic acidIsomeric impurity from synthesisA peak with a similar retention time to the main product in HPLC, may require optimized chromatographic conditions to separate. Different aromatic proton splitting pattern in 1H NMR.
Di-brominated aminobenzoic acid derivativesOver-bromination during synthesisA less polar peak in reverse-phase HPLC. A simpler aromatic region in the 1H NMR spectrum.
Residual Solvents (e.g., DMF, DMSO)Purification processCharacteristic signals in the 1H NMR spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for the purity analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: 1H NMR for Impurity Identification

This protocol provides a general procedure for preparing a sample for 1H NMR analysis.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons (e.g., NH).

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Procedure:

    • Weigh the sample accurately into an NMR tube.

    • Add the deuterated solvent.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

    • Acquire the 1H NMR spectrum on a spectrometer (a 400 MHz or higher field is recommended for better resolution).

    • Integrate all peaks, including those of the main compound and any impurities. The relative integration can be used to estimate the mole percent of impurities.

Mandatory Visualization

Troubleshooting_Workflow_for_8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione_Impurities Impurity Identification Workflow start Start: Unexpected Peak in Analysis hplc_analysis Perform HPLC-UV Analysis start->hplc_analysis nmr_analysis Perform 1H NMR Analysis start->nmr_analysis lcms_analysis Perform LC-MS Analysis hplc_analysis->lcms_analysis process_impurity Process-Related Impurity? nmr_analysis->process_impurity lcms_analysis->process_impurity degradation_product Degradation Product? process_impurity->degradation_product No identify_impurity Identify Impurity (Starting Material, Isomer, etc.) process_impurity->identify_impurity Yes identify_degradation Identify Degradation Product (Hydrolysis to Aminobenzoic Acid) degradation_product->identify_degradation Yes end End: Impurity Identified & Addressed degradation_product->end No optimize_synthesis Optimize Synthesis/ Purification identify_impurity->optimize_synthesis improve_storage Improve Storage Conditions (Dry, Inert Atmosphere) identify_degradation->improve_storage optimize_synthesis->end improve_storage->end

Caption: Troubleshooting workflow for identifying impurities.

Technical Support Center: 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. It provides essential safety information, troubleshooting for common experimental issues, and a detailed experimental protocol.

Safety and Handling Precautions

It is imperative to handle 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with care, adhering to established laboratory safety protocols. This compound is classified as harmful if swallowed and causes serious eye irritation.

Quantitative Safety Data Summary

Identifier Value
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] H315: Causes skin irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Class 13 - Non Combustible Solids

Experimental Protocol

Detailed Methodologies: N-Acylation of a Primary Amine

This protocol describes a general procedure for the N-acylation of a primary amine using 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione as the acylating agent.

Materials:

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Addition of Acylating Agent: To the stirred solution, add 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Troubleshooting and FAQs

Here are some common issues that may arise during your experiments and how to address them.

Q1: The reaction is not proceeding to completion, as indicated by TLC analysis.

A1:

  • Reagent Purity: Ensure that all reagents, especially the solvent and the amine, are anhydrous. Moisture can hydrolyze the benzoxazine-dione.

  • Base Strength: The tertiary amine base may not be strong enough to facilitate the reaction. Consider using a stronger non-nucleophilic base.

  • Temperature: While the reaction is typically run at room temperature, gentle heating may be required for less reactive amines.

  • Steric Hindrance: Highly sterically hindered amines may react slowly. In such cases, a longer reaction time or heating might be necessary.

Q2: Multiple spots are observed on the TLC plate during reaction monitoring.

A2:

  • Side Reactions: This could indicate the formation of byproducts. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation or other side reactions.

  • Decomposition: The starting material or product might be unstable under the reaction conditions. Check the stability of your compounds at the reaction temperature.

  • Excess Reagent: Using a large excess of either the amine or the acylating agent can lead to the formation of byproducts. Maintain the recommended stoichiometry.

Q3: The product is difficult to purify by column chromatography.

A3:

  • Co-eluting Impurities: If impurities are co-eluting with your product, try using a different solvent system for chromatography. A gradient elution might also improve separation.

  • Product Streaking: If the product streaks on the TLC plate or column, it may be due to its acidic or basic nature. Adding a small amount of a suitable modifier (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound) to the eluent can improve the peak shape.

Q4: What are the best practices for storing 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile gloves).[2][3] If there is a risk of generating dust, work in a fume hood or use a respirator with a particulate filter.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for handling a chemical reagent in a laboratory setting, from receiving to disposal.

experimental_workflow General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post_exp Post-Experiment cluster_cleanup Cleanup and Disposal A Receive and Log Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Prepare Reagents in Fume Hood C->D E Conduct Reaction D->E F Monitor Reaction Progress (e.g., TLC) E->F J Decontaminate Glassware and Workspace E->J G Work-up and Purification F->G H Characterize Product G->H G->J I Store Product Appropriately H->I K Segregate and Dispose of Chemical Waste J->K L Remove and Dispose of PPE K->L

Caption: General laboratory workflow for handling chemical reagents.

References

Technical Support Center: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Experimental Workflow Overview

The synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a two-stage process. The first stage involves the bromination of 2-Amino-5-methylbenzoic acid to yield the key intermediate, 2-Amino-3-bromo-5-methylbenzoic acid. The subsequent stage is the cyclization of this intermediate to form the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Cyclization 2_Amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic acid Bromination Bromination (e.g., NBS in DMF) 2_Amino_5_methylbenzoic_acid->Bromination Starting Material 2_Amino_3_bromo_5_methylbenzoic_acid 2-Amino-3-bromo-5-methylbenzoic acid Bromination->2_Amino_3_bromo_5_methylbenzoic_acid Intermediate Cyclization Cyclization (e.g., Triphosgene, Diphosgene) 2_Amino_3_bromo_5_methylbenzoic_acid->Cyclization Final_Product 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Cyclization->Final_Product

Caption: Overall synthetic workflow for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis.

Stage 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

Q1: What are the recommended starting materials and reagents for the bromination step?

A1: The primary starting material is 2-Amino-5-methylbenzoic acid. For the bromination, N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) is a commonly used and effective method.[1] An alternative approach involves using aqueous hydrogen bromide in a solvent such as dimethyl sulfoxide (DMSO).[1]

ParameterMethod 1Method 2
Starting Material 2-Amino-5-methylbenzoic acid2-Amino-5-methylbenzoic acid
Brominating Agent N-Bromosuccinimide (NBS)Aqueous Hydrogen Bromide (48%)
Solvent N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Temperature Room Temperature to RefluxRoom Temperature
Typical Yield Quantitative[2]85%[2]

Q2: My bromination reaction is sluggish or incomplete. What are the possible causes and solutions?

A2:

  • Insufficient Reagent: Ensure an adequate molar equivalent of the brominating agent is used. A slight excess (1.05-1.1 equivalents) of NBS is often recommended.

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing may be necessary to drive the reaction to completion, especially with less reactive substrates.[1]

  • Poor Solvent Quality: Use anhydrous solvents, as water can interfere with the reaction, particularly when using NBS.

Q3: I am observing the formation of multiple brominated products. How can I improve the regioselectivity?

A3: The amino group in 2-amino-5-methylbenzoic acid is an activating ortho-, para-director. The primary desired product is the 3-bromo isomer.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid di- or tri-bromination.

  • Reaction Conditions: Running the reaction at a lower temperature may enhance selectivity.

  • Purification: If multiple isomers are formed, purification by column chromatography may be necessary.

Troubleshooting_Bromination Problem Problem: Low Yield / Incomplete Reaction Cause1 Insufficient Brominating Agent Problem->Cause1 Cause2 Low Reaction Temperature Problem->Cause2 Cause3 Poor Solvent Quality Problem->Cause3 Solution1 Use slight excess of NBS (1.05-1.1 eq.) Cause1->Solution1 Solution2 Gentle heating or reflux Cause2->Solution2 Solution3 Use anhydrous solvents Cause3->Solution3

Caption: Troubleshooting guide for the bromination stage.

Stage 2: Cyclization to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Q4: What are the common methods for the cyclization of 2-Amino-3-bromo-5-methylbenzoic acid?

A4: The cyclization of substituted anthranilic acids to form isatoic anhydrides (1H-benzo[d][1][3]oxazine-2,4-diones) is a well-established transformation. Common reagents for this step include phosgene, diphosgene, or triphosgene. Due to the high toxicity of phosgene, triphosgene is often the preferred reagent in a laboratory setting. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane.

Q5: The yield of my cyclization reaction is low. What can I do to improve it?

A5:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purity of Starting Material: Impurities in the 2-Amino-3-bromo-5-methylbenzoic acid can interfere with the cyclization. Ensure the intermediate is of high purity before proceeding.

  • Reaction Temperature: The reaction may require heating to proceed efficiently. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.

  • Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can help to scavenge the HCl generated during the reaction and may improve the yield.

Q6: I am having difficulty with the work-up and purification of the final product. What is the recommended procedure?

A6:

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be triturated with a non-polar solvent like hexane or diethyl ether to remove soluble impurities.

  • Purification: The product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be employed for further purification.

Troubleshooting_Cyclization Problem Problem: Low Cyclization Yield Cause1 Moisture Contamination Problem->Cause1 Cause2 Impure Starting Material Problem->Cause2 Cause3 Suboptimal Reaction Temperature Problem->Cause3 Solution1 Use anhydrous conditions and solvents Cause1->Solution1 Solution2 Purify intermediate before use Cause2->Solution2 Solution3 Optimize temperature and monitor by TLC Cause3->Solution3

Caption: Troubleshooting guide for the cyclization stage.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

Materials:

  • 2-Amino-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-3-bromo-5-methylbenzoic acid.

Protocol 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Materials:

  • 2-Amino-3-bromo-5-methylbenzoic acid

  • Triphosgene

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (optional)

  • Hexane

Procedure:

  • Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.

  • To a solution of 2-Amino-3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) portion-wise at 0 °C.

  • If desired, add triethylamine (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the crude residue with hexane, and collect the solid product by filtration.

  • Recrystallize the solid from a suitable solvent system to afford pure 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.16175-177
2-Amino-3-bromo-5-methylbenzoic acidC₈H₈BrNO₂230.06204-208[4]
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dioneC₉H₆BrNO₃256.05Not available

References

Validation & Comparative

Comparative Analysis of NMR Data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and structurally related analogs. While specific experimental NMR data for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is not publicly available, this guide presents data for closely related compounds to facilitate the prediction and interpretation of its spectral features. The provided data for the parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione, and its 6-substituted derivatives offer valuable insights into the influence of substituents on the chemical shifts of the aromatic protons and carbons.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) for 1H-benzo[d][1][2]oxazine-2,4-dione and its derivatives. The data was acquired in DMSO-d₆ at 600 MHz.

CompoundH-5 (δ, ppm, multiplicity, J Hz)H-7 (δ, ppm, multiplicity, J Hz)H-8 (δ, ppm, multiplicity, J Hz)Other Protons (δ, ppm, multiplicity)
1H-Benzo[d][1][2]oxazine-2,4-dione[1]7.92 (dd, J=7.9, 1.0)7.71-7.77 (m)7.15 (d, J=8.2)11.72 (s, NH)
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione[1]7.72 (s)7.57 (dd, J=8.3, 1.5)7.06 (d, J=8.3)11.64 (s, NH), 2.33 (s, CH₃)
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[1]7.86 (d, J=2.3)7.77 (dd, J=8.7, 2.4)7.16 (d, J=8.7)11.86 (s, NH)
6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione[1]8.56 (dd, J=10.7, 4.3)8.52 (dd, J=9.0, 2.6)7.33 (t, J=11.8)12.36 (s, NH)
Comparison of ¹³C NMR Data

The table below details the ¹³C NMR chemical shifts (δ) for the same set of compounds, recorded in DMSO-d₆ at 151 MHz.

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-4a (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)Other Carbons (δ, ppm)
1H-Benzo[d][1][2]oxazine-2,4-dione[1]148.02160.81111.20129.86116.23137.86124.44142.33-
6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione[1]148.04160.83110.93129.24133.86138.86116.20140.1620.98 (CH₃)
6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[1]147.78159.97113.01128.68128.18137.66118.47141.28-
6-Nitro-1H-benzo[d][1][2]oxazine-2,4-dione[1]147.43159.56112.05125.47143.36132.17117.60146.99-

Experimental Protocols

A general procedure for the acquisition of NMR data for 1H-benzo[d][1][2]oxazine-2,4-dione derivatives is as follows:

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 600 MHz NMR spectrometer.

  • Reference the chemical shifts for ¹H spectra to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Reference the chemical shifts for ¹³C spectra to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Record ¹H NMR data with the following typical parameters: 32 scans, 2.65 s acquisition time, and a 1.0 s relaxation delay.

  • Record ¹³C NMR data with the following typical parameters: 1024 scans, 0.9 s acquisition time, and a 2.0 s relaxation delay.

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis and NMR analysis of substituted 1H-benzo[d][1][2]oxazine-2,4-diones.

NMR_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (e.g., Substituted 2-Aminobenzoic Acid) reaction Cyclization Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated Product (e.g., 8-Bromo-6-methyl- 1H-benzo[d]oxazine-2,4-dione) workup->product sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep product->sample_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (Referencing, Phasing) nmr_acq->data_proc spectral_analysis Spectral Analysis and Structure Confirmation data_proc->spectral_analysis

References

A Comparative Guide to the ¹³C NMR Spectral Analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from structurally similar analogues to predict and contextualize its ¹³C NMR chemical shifts. This approach offers valuable insights for researchers in the fields of medicinal chemistry and organic synthesis for the structural elucidation of novel benzoxazine derivatives.

¹³C NMR Chemical Shift Data Comparison

The following table summarizes the experimental ¹³C NMR chemical shift data for several substituted 1H-benzo[d]oxazine-2,4-diones, which serve as a basis for comparison with the predicted shifts for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The predictions are derived from the experimental data of 6-Methyl-1H-benzo[d][1]oxazine-2,4-dione and the known substituent effects of bromine on a benzene ring. All experimental data is sourced from a study published in RSC Advances.[1]

Carbon Atom6-Methyl-1H-benzo[d]oxazine-2,4-dione (Experimental)[1]6-Chloro-1H-benzo[d]oxazine-2,4-dione (Experimental)[1]7-Nitro-1H-benzo[d]oxazine-2,4-dione (Experimental)[1]8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (Predicted)
C2160.83159.97159.71~160.8
C4148.04147.78147.56~148.0
C4a110.93113.01111.15~111.0
C5116.20118.47116.40~116.5
C6133.86128.68-~134.0
C7138.86137.66152.88~141.0
C8129.24128.18118.24~115.0 (C-Br)
C8a140.16141.28143.02~138.0
CH₃20.98--~21.0

Note: The numbering of the carbon atoms is based on the IUPAC nomenclature for the benzoxazine ring system.

Experimental Protocols

The experimental data cited in this guide were obtained using the following methodology, as detailed in the referenced literature.[1]

¹³C NMR Spectroscopy:

  • Instrument: A Bruker Avance 600 MHz spectrometer was used, operating at 151 MHz for ¹³C nuclei.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for all samples.

  • Concentration: Samples were prepared at a standard concentration suitable for ¹³C NMR spectroscopy.

  • Data Acquisition: Standard pulse programs were used for the acquisition of ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Structural and Pathway Visualizations

The following diagrams illustrate the chemical structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with atom numbering for ¹³C NMR assignment and the logical workflow for predicting its chemical shifts based on an analogous compound.

structure cluster_0 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione mol C2 C2 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a CH3 CH3 Br Br NH NH O1 O1 O3 O3

Caption: Structure of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione with IUPAC numbering.

prediction_workflow exp_data Experimental ¹³C NMR Data (6-Methyl-1H-benzo[d]oxazine-2,4-dione) prediction Predicted ¹³C NMR Shifts (8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione) exp_data->prediction Base Spectrum substituent_effect Known Substituent Chemical Shift (SCS) Effects of Bromine on an Aromatic Ring substituent_effect->prediction Apply Additivity Rules

Caption: Workflow for predicting ¹³C NMR chemical shifts.

Comparative Analysis

The introduction of a bromine atom at the C8 position of the 6-methyl-1H-benzo[d]oxazine-2,4-dione scaffold is expected to induce significant changes in the electron density of the aromatic ring, which are directly reflected in the ¹³C NMR chemical shifts.

  • Directly Bonded Carbon (C8): The most pronounced effect is the upfield shift of the C8 signal. The strong shielding effect of the bromine atom is predicted to shift this carbon to approximately 115.0 ppm.

  • Ortho Carbons (C7 and C8a): The carbons ortho to the bromine substitution (C7 and C8a) are expected to experience a moderate downfield shift due to the inductive effects of the halogen.

  • Para Carbon (C5): The carbon para to the bromine (C5) is anticipated to have a slight downfield shift.

  • Methyl and Carbonyl Carbons: The chemical shifts of the methyl (CH₃) group and the carbonyl carbons (C2 and C4) are expected to be minimally affected by the bromine substitution, as they are more distant from the site of modification.

This comparative approach, combining experimental data from close analogues with established principles of NMR spectroscopy, provides a robust framework for the characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and other related heterocyclic compounds.

References

Mass Spectrum Analysis: A Comparative Guide to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structures. This guide provides a comparative analysis of the mass spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its non-brominated counterpart, 6-Methyl-1H-benzo[d]oxazine-2,4-dione, supported by a detailed experimental protocol and a proposed fragmentation pathway.

Physicochemical and Mass Spectrometric Comparison

A fundamental comparison between the target compound, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, and its structural analogue, 6-Methyl-1H-benzo[d]oxazine-2,4-dione, highlights the impact of bromine substitution on the molecular weight. The presence of bromine is expected to significantly influence the fragmentation pattern observed in mass spectrometry due to the isotopic distribution of bromine atoms (79Br and 81Br) and the relative weakness of the C-Br bond.

Property8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione6-Methyl-1H-benzo[d]oxazine-2,4-dione
Molecular Formula C₉H₆BrNO₃C₉H₇NO₃[1]
Molecular Weight 256.05 g/mol 177.16 g/mol [1]
Observed [M+H]⁺ (ESI-MS) Predicted: ~255.96 / 257.96178.10[2]

Proposed Fragmentation Pathway of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

The fragmentation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione under mass spectrometric analysis is anticipated to proceed through several key steps, initiated by the loss of stable neutral molecules and radicals. The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway M [M]⁺· m/z 255/257 F1 [M-CO]⁺· m/z 227/229 M->F1 - CO F2 [M-CO₂]⁺· m/z 211/213 M->F2 - CO₂ F5 [M-Br]⁺ m/z 176 M->F5 - Br· F3 [M-CO-CO]⁺· m/z 199/201 F1->F3 - CO F4 [M-CO₂-HCN]⁺· m/z 184/186 F2->F4 - HCN F6 [C₇H₅O]⁺ m/z 105 F3->F6 - BrCN

Caption: Proposed mass fragmentation pathway for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a general framework for obtaining the mass spectrum of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and similar small organic molecules using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • For positive ion mode, it may be beneficial to add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and/or Negative ion mode

  • Capillary Voltage: 3.0 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be varied to induce fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum.

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) as the precursor ion and applying collision-induced dissociation (CID).

  • Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. The accurate mass measurements from a high-resolution instrument can be used to determine the elemental composition of the ions.

This guide serves as a foundational resource for the mass spectrometric analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. While experimental data for this specific compound is not widely available, the provided comparison and proposed fragmentation pathway offer a robust starting point for researchers. The detailed experimental protocol enables the acquisition of high-quality mass spectra, which are crucial for the structural elucidation and characterization of this and other novel chemical entities.

References

Comparative Analysis of Analytical Techniques for 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and purity assessment of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. High-Performance Liquid Chromatography (HPLC) is presented as a primary quantitative technique and is compared with alternative spectroscopic methods essential for structural elucidation and identification.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation, quantification, and purity determination of organic compounds. For 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a stability-indicating HPLC method can be developed to separate the main compound from potential impurities and degradation products.

Experimental Protocol: Proposed HPLC Method

A hypothetical stability-indicating RP-HPLC method for the analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is detailed below. This method is based on common practices for the analysis of aromatic and heterocyclic compounds.[1][2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a return to 5% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at 210 nm and 280 nm. Benzoxazine derivatives are known to absorb UV radiation.[4][5]
Injection Volume 10 µL
Sample Preparation Dissolve a accurately weighed amount of the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Comparison with Alternative Analytical Techniques

While HPLC is excellent for quantitative analysis and purity determination, other spectroscopic methods are indispensable for the comprehensive characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The following table compares the proposed HPLC method with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedSample RequirementsThroughput
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of impurities and degradation products.Solution (typically 0.1-1 mg/mL)High
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure, identification of functional groups, and stereochemistry.Solution (typically 1-10 mg in deuterated solvent)Low to Medium
Mass Spectrometry Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight, elemental composition, and structural information from fragmentation patterns.Solid or solution (µg to ng quantities)High
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Solid or solution (mg quantities)High
Experimental Protocols for Alternative Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire 1H NMR, 13C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra for full structural elucidation.

2. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Infuse the sample solution into the mass spectrometer to determine the molecular weight from the parent ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1 to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, N-H, C-Br, aromatic C-H).

Visualizing the Workflow and Method Selection

To better understand the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phases HPLC HPLC System Setup (Column, Gradient, Flow Rate) MobilePhase->HPLC HPLC->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

HPLC Experimental Workflow

Method_Selection cluster_goals cluster_methods Start Analytical Goal Purity Determine Purity & Quantify Impurities Start->Purity Structure Elucidate/Confirm Structure Start->Structure Identity Confirm Identity Start->Identity FunctionalGroups Identify Functional Groups Start->FunctionalGroups HPLC HPLC Purity->HPLC NMR NMR Structure->NMR MS MS Structure->MS Identity->MS FTIR FTIR Identity->FTIR FunctionalGroups->FTIR

Analytical Method Selection Guide

References

Characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Derivatives

This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The information is targeted towards researchers, scientists, and drug development professionals. While specific experimental data on a wide range of derivatives of this particular scaffold is limited in publicly available literature, this guide combines established synthetic methodologies for the parent scaffold with known structure-activity relationships of related benzoxazine derivatives to present a predictive comparison.

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers opportunities for further functionalization to generate a library of derivatives with diverse physicochemical properties and biological activities. The benzoxazine-2,4-dione core is a known pharmacophore found in compounds with a range of biological effects, including antimicrobial and anticancer activities.[3] This guide explores the synthesis of hypothetical N-substituted derivatives and compares their potential biological performance based on analogies with similar compounds.

Synthesis of Derivatives

A versatile and efficient method for the synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones involves a two-step process starting from the corresponding 2-aminobenzoic acids.[3] This methodology can be adapted for the synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its N-substituted derivatives. The general synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-3-bromo-5-methylbenzoic acid B N-Protected aminobenzoic acid A->B Protection (e.g., Fmoc, Cbz) C 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione B->C Cyclization (e.g., SOCl2) D N-Substituted derivatives C->D N-Alkylation/Arylation

Caption: General synthetic workflow for N-substituted derivatives.

Characterization Data

The following table summarizes the hypothetical characterization data for a series of N-substituted derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. The predicted data is based on the known spectral data of the parent compound and related structures.[3]

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (δ ppm, DMSO-d₆) Key Signals
1 HC₉H₆BrNO₃256.0511.8 (s, 1H, NH), 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃)
2 CH₃C₁₀H₈BrNO₃270.087.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 3.4 (s, 3H, N-CH₃), 2.4 (s, 3H, Ar-CH₃)
3 CH₂CH₃C₁₁H₁₀BrNO₃284.107.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 3.9 (q, 2H, N-CH₂), 2.4 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃)
4 BenzylC₁₆H₁₂BrNO₃346.187.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 5.2 (s, 2H, N-CH₂), 2.4 (s, 3H, Ar-CH₃)

Comparative Biological Activity

The biological activity of benzoxazine derivatives is often influenced by the nature of the substituents. For instance, in related series, the introduction of lipophilic groups can enhance antimicrobial or anticancer activity. The following table provides a hypothetical comparison of the biological activity of the synthesized derivatives against a bacterial strain (e.g., Staphylococcus aureus) and a cancer cell line (e.g., HeLa). The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC₅₀) for anticancer activity.

Compound IDR-GroupAntibacterial Activity MIC (µg/mL) vs. S. aureusAnticancer Activity IC₅₀ (µM) vs. HeLa
1 H>128>100
2 CH₃6475
3 CH₂CH₃3250
4 Benzyl1625

Hypothetical Signaling Pathway

While the precise mechanism of action for these specific derivatives is not yet elucidated, many small molecule inhibitors are known to target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A potential, hypothetical mechanism of action is illustrated below.

Signaling_Pathway cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Derivative 4 Derivative 4 Derivative 4->Raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental Protocols

General Synthesis of N-Substituted Derivatives (Compound 2-4)

To a solution of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 mmol) in anhydrous dimethylformamide (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes. The appropriate alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.2 mmol) is then added, and the reaction mixture is stirred at 60 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to afford the desired N-substituted derivative.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension of Staphylococcus aureus is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay

The cytotoxicity of the compounds against the HeLa cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the compounds for 48 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Conclusion

This guide outlines a systematic approach to the synthesis and characterization of novel derivatives of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione. Based on the established literature for related compounds, N-alkylation or N-benzylation of the parent scaffold is predicted to enhance biological activity. The provided experimental protocols offer a foundation for the practical synthesis and evaluation of these compounds. Further empirical studies are necessary to validate these predictions and to fully elucidate the structure-activity relationships and mechanisms of action for this class of compounds.

References

A Comparative Guide to the Reactivity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione and its parent compound, isatoic anhydride. The inclusion of electron-withdrawing (bromo) and electron-donating (methyl) groups on the aromatic ring of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is expected to significantly influence its reactivity profile. This document outlines the theoretical basis for these differences, presents hypothetical comparative data, and provides a detailed experimental protocol for a direct comparative analysis.

General Reactivity of Isatoic Anhydrides

Isatoic anhydrides are versatile heterocyclic compounds widely used in organic synthesis. Their reactivity is primarily characterized by the susceptibility of the anhydride carbonyl groups to nucleophilic attack. This leads to a ring-opening reaction, which can proceed via two main pathways, typically resulting in the formation of 2-aminobenzoyl derivatives or cyclized products. Common nucleophiles that react with isatoic anhydrides include amines, alcohols, and thiols.[1][2]

The general mechanism for the reaction of isatoic anhydride with a primary amine is depicted below. The initial nucleophilic attack occurs at the more electrophilic C4 carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation yield the corresponding 2-aminobenzamide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isatoic_Anhydride Isatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Isatoic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Tetrahedral_Intermediate 2_Aminobenzamide 2-Aminobenzamide Tetrahedral_Intermediate->2_Aminobenzamide Ring Opening & Decarboxylation CO2 Carbon Dioxide Tetrahedral_Intermediate->CO2

Caption: General reaction mechanism of isatoic anhydride with a primary amine.

Comparative Reactivity Analysis

Electronic Effects

The reactivity of the benzoxazine-dione ring is influenced by the electron density of the aromatic system. Substituents that withdraw electron density increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: This molecule possesses both an electron-withdrawing bromo group at the 8-position and an electron-donating methyl group at the 6-position.

    • The bromo group is an inductively electron-withdrawing group, which is expected to increase the overall reactivity of the molecule towards nucleophiles.[3][4]

    • The methyl group is a weakly electron-donating group through induction and hyperconjugation, which would slightly decrease reactivity.[5]

Given the stronger electron-withdrawing nature of the bromo group compared to the electron-donating effect of the methyl group, it is anticipated that 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione will be more reactive than isatoic anhydride .

Steric Effects

The substituents on the aromatic ring can also exert steric hindrance, potentially impeding the approach of a nucleophile to the reactive carbonyl centers.

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: The bromo group at the 8-position is in proximity to the N1-H and C4=O, while the methyl group at the 6-position is adjacent to the C5 aromatic proton. The steric bulk of the bromo group, in particular, might slightly hinder the approach of bulky nucleophiles to the C4 carbonyl.[6]

However, for small to moderately sized nucleophiles, the electronic activating effect of the bromo group is likely to be the dominant factor influencing reactivity.

Hypothetical Comparative Experimental Data

To illustrate the expected differences in reactivity, the following table presents hypothetical data for the aminolysis of both compounds with aniline under identical reaction conditions. This data is for illustrative purposes and should be confirmed by experimentation.

CompoundReaction Time (hours)Yield of 2-Amino-N-phenylbenzamide (%)
Isatoic Anhydride685
8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione492

Experimental Protocol for Comparative Reactivity Study

This protocol outlines a method for the direct comparison of the reactivity of isatoic anhydride and 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione via aminolysis with aniline.

Materials:

  • Isatoic Anhydride

  • 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • Aniline

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve isatoic anhydride (1.0 eq) and 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To each flask, add aniline (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reactions to 80 °C and monitor their progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (as determined by TLC), cool the reaction mixtures to room temperature. Pour each mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified products. Confirm the identity and purity of the products by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). For a more quantitative comparison of reaction rates, aliquots can be taken from the reaction mixtures at different time points and analyzed by HPLC or GC-MS.

Experimental_Workflow Start Start: Prepare Reactants Reaction_Setup Set up parallel reactions in DMF Start->Reaction_Setup Add_Aniline Add aniline to each flask Reaction_Setup->Add_Aniline Heat_and_Monitor Heat to 80°C and monitor by TLC Add_Aniline->Heat_and_Monitor Workup Aqueous work-up and extraction Heat_and_Monitor->Workup Purification Column chromatography Workup->Purification Analysis Determine yield and purity (NMR, MS, HPLC) Purification->Analysis End End: Compare reactivity data Analysis->End

Caption: Workflow for the comparative reactivity study.

Conclusion

Based on the established principles of electronic effects in organic chemistry, 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione is predicted to be more reactive towards nucleophiles than isatoic anhydride. The electron-withdrawing bromo group is expected to enhance the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack. While steric hindrance from the bromo substituent may play a minor role, the electronic activation is likely the dominant factor. The provided experimental protocol offers a framework for the quantitative validation of this hypothesis, which would be of significant value to researchers utilizing these important synthetic building blocks.

References

Comparative Analysis of the Biological Activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, with a focus on their potential as anticancer agents. Due to the limited publicly available data on the specific biological activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, this guide leverages experimental data from structurally similar brominated quinoline and quinazolinone derivatives to offer insights into their potential cytotoxic effects.

Introduction to Benzoxazinones in Drug Discovery

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and notably, anticancer properties. The rigid bicyclic structure of the benzoxazinone core serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents, such as halogens and alkyl groups, can significantly modulate their biological activity, making the exploration of their structure-activity relationships (SAR) a key area of research.

Comparative Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of Brominated Quinoline and Quinazolinone Derivatives [1]

CompoundCell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FUNot Specified

Disclaimer: The data presented in this table is for structurally similar compounds and should be interpreted with caution as the activity of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione may vary.

Experimental Protocols

The following is a general protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

MTT Assay Protocol [1]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin, Cisplatin).

    • Incubate for a specified period (typically 24-72 hours).

  • MTT Addition:

    • After the incubation period, remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 130 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Incubate at 37°C for 15 minutes with shaking on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are not yet elucidated, the general mechanism of action for many anticancer benzoxazinone derivatives involves the induction of apoptosis and cell cycle arrest. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for evaluating the biological activity of such compounds.

G cluster_0 Cellular Response to Benzoxazinone Analog Compound 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Analog CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis DNA_Damage DNA Damage Compound->DNA_Damage Cell_Death Cancer Cell Death CellCycle->Cell_Death Apoptosis->Cell_Death DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway of a benzoxazinone analog.

G cluster_1 Experimental Workflow Start Synthesis of Analogs Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR IC50 Values Mechanism Mechanism of Action Studies SAR->Mechanism Potent Analogs Lead Lead Compound Identification Mechanism->Lead Validated Target

Caption: General experimental workflow for analog evaluation.

References

In-depth Analysis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione Derivatives: A Review of Available Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for Structure-Activity Relationship (SAR) studies specifically focused on 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione derivatives has revealed a notable absence of dedicated research on this particular scaffold. Publicly available literature does not contain systematic studies detailing the synthesis and comparative biological evaluation of a series of these specific derivatives. Consequently, a direct comparison guide based on experimental data for this compound family cannot be constructed at this time.

While the specific target compound and its derivatives lack detailed SAR studies, the broader class of 1H-benzo[d]oxazine-2,4-diones has been identified as a versatile scaffold with a range of biological activities. These activities include potential as hepatitis C virus (HCV) inhibitors, butyrylcholinesterase (BChE) inhibitors, and antimycobacterial agents. This guide will, therefore, focus on the general SAR principles of the 1H-benzo[d]oxazine-2,4-dione core, drawing from available literature on related compounds to infer the potential impact of the 8-bromo and 6-methyl substitutions.

General Synthesis and Biological Evaluation Workflow

The development of novel bioactive compounds based on the 1H-benzo[d]oxazine-2,4-dione scaffold typically follows a structured workflow. This involves the chemical synthesis of a library of derivatives with varied substitutions, followed by in vitro screening to identify lead compounds, and subsequent optimization based on SAR data.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Substituted Anthranilic Acids) synth Synthesis of 1H-benzo[d]oxazine-2,4-dione Derivatives start->synth purify Purification & Characterization synth->purify screen In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) purify->screen hit_id Hit Identification screen->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Iterative Synthesis

Caption: General workflow for the development of 1H-benzo[d]oxazine-2,4-dione derivatives.

Inferred Structure-Activity Relationships

Without specific data on 8-bromo-6-methyl derivatives, we can hypothesize the influence of these substituents based on general medicinal chemistry principles observed in related heterocyclic scaffolds.

The Benzoxazinedione Core: The 1H-benzo[d]oxazine-2,4-dione core itself presents key features for biological activity, including hydrogen bond donors and acceptors, and a rigid bicyclic structure that can orient substituents in defined vectors for interaction with biological targets.

The 6-Methyl Group:

  • Steric Influence: A methyl group at the 6-position can provide a steric handle that may either enhance binding by fitting into a specific hydrophobic pocket of a target protein or hinder binding if the pocket is too small.

  • Electronic Effect: As an electron-donating group, it can subtly influence the electronic properties of the aromatic ring, which may affect target interaction or the metabolic stability of the compound.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact cell permeability and oral absorption.

The 8-Bromo Group:

  • Electronic Effect: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. This can significantly alter the charge distribution of the aromatic ring and influence interactions with target residues.

  • Size and Lipophilicity: Bromine is a large, lipophilic atom. Its presence can enhance binding through van der Waals interactions in a corresponding hydrophobic pocket.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target. This has become an increasingly recognized interaction in rational drug design.

Hypothetical Signaling Pathway Inhibition

As 1H-benzo[d]oxazine-2,4-dione derivatives have been cited as inhibitors of various enzymes, a hypothetical pathway diagram can illustrate their potential mechanism of action. For instance, as a butyrylcholinesterase (BChE) inhibitor, they would modulate cholinergic neurotransmission.

ACh Acetylcholine BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline + Butyrate BChE->Choline Derivative 8-Bromo-6-methyl- 1H-benzo[d]oxazine-2,4-dione Derivative Derivative->BChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Hypothetical inhibition of BChE by a benzoxazinedione derivative.

Experimental Protocols

While specific protocols for the target derivatives are unavailable, a general methodology for evaluating potential butyrylcholinesterase inhibitors based on Ellman's method is provided below as a representative example.

Butyrylcholinesterase Inhibition Assay (General Protocol)

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Butyrylcholinesterase (BChE) solution from equine serum, prepared in phosphate buffer.

    • Test compound solutions (derivatives of 1H-benzo[d]oxazine-2,4-dione) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

    • Butyrylthiocholine iodide (BTCI) solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the BChE solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate (BTCI) to all wells to start the colorimetric reaction.

    • Measure the absorbance continuously for a set period (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing solvent instead of the test compound).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The specific 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione scaffold remains an unexplored area in medicinal chemistry, with no published SAR studies to guide drug development efforts. However, the broader class of 1H-benzo[d]oxazine-2,4-diones shows promise as a source of bioactive molecules. The presence of a 6-methyl and an 8-bromo substituent offers intriguing possibilities for modulating potency, selectivity, and pharmacokinetic properties through steric, electronic, and lipophilic effects, including the potential for halogen bonding. Future research is required to synthesize and evaluate a focused library of these derivatives to establish concrete SAR and unlock their therapeutic potential.

A Comparative Guide to the Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound in medicinal chemistry and organic synthesis. The routes are compared based on reaction conditions, reagent toxicity, and overall yield, with detailed experimental protocols and data presented to aid in methodological selection.

Introduction

8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione, also known as a substituted isatoic anhydride, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure provides a versatile scaffold for the development of novel therapeutic agents. This guide outlines and compares two primary synthetic pathways to this compound: a two-step route commencing with 2-amino-3-bromo-5-methylbenzoic acid involving a protection-cyclization sequence, and a more direct, one-pot approach utilizing triphosgene.

Synthetic Route Comparison

Two principal synthetic strategies for the preparation of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione are detailed below.

Route 1: Two-Step Synthesis via N-Protection and Thionyl Chloride Cyclization

This established method involves the initial protection of the amino group of 2-amino-3-bromo-5-methylbenzoic acid, followed by a cyclization step facilitated by thionyl chloride. The use of a protecting group, such as benzyloxycarbonyl (Cbz), prevents unwanted side reactions during the cyclization process.

Route 2: One-Pot Synthesis using Triphosgene

A more direct approach involves the reaction of 2-amino-3-bromo-5-methylbenzoic acid with a phosgene equivalent, such as triphosgene. Triphosgene serves as a safer, solid alternative to the highly toxic phosgene gas and facilitates the direct formation of the benzoxazinedione ring system in a single step.

The following diagram illustrates the logical relationship of these two synthetic pathways.

A 2-amino-3-bromo-5-methylbenzoic acid B Route 1: Two-Step Synthesis A->B Cbz-Cl, Base C Route 2: One-Pot Synthesis A->C Triphosgene D N-Cbz-2-amino-3-bromo-5-methylbenzoic acid B->D N-Protection E 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione C->E Cyclization D->E SOCl2

Caption: Synthetic approaches to 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione.

Data Presentation

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Material 2-amino-3-bromo-5-methylbenzoic acid2-amino-3-bromo-5-methylbenzoic acid
Key Reagents Benzyl chloroformate, Base, Thionyl chlorideTriphosgene, Base (optional)
Number of Steps 21
Reaction Temperature Step 1: Room Temperature; Step 2: Room Temperature0 °C to Room Temperature
Reaction Time Step 1: Several hours; Step 2: OvernightSeveral hours
Overall Yield ~60-70% (estimated based on analogous reactions)High (specific yield not reported, but generally high for this transformation)
Safety Considerations Thionyl chloride is corrosive and releases HCl gas. Benzyl chloroformate is a lachrymator.Triphosgene is a safer alternative to phosgene gas but should be handled with care in a well-ventilated fume hood as it can release phosgene upon decomposition.

Experimental Protocols

Route 1: Two-Step Synthesis via N-Protection and Thionyl Chloride Cyclization

This protocol is based on a general procedure for the synthesis of substituted 1H-benzo[d][1][2]oxazine-2,4-diones.

Step 1: Synthesis of N-Benzyloxycarbonyl-2-amino-3-bromo-5-methylbenzoic acid

  • Dissolve 2-amino-3-bromo-5-methylbenzoic acid in a suitable solvent mixture, such as aqueous sodium carbonate/bicarbonate buffer and acetone (1:4).

  • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture with HCl to a pH of 2.0.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected intermediate. A yield of approximately 65% can be expected based on similar reactions.[2]

Step 2: Synthesis of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione

  • To the crude N-Cbz-2-amino-3-bromo-5-methylbenzoic acid from the previous step, add a 10-molar excess of thionyl chloride (SOCl₂).

  • Stir the mixture at room temperature overnight.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is washed with a non-polar solvent, such as diethyl ether, and dried to afford the final product. A yield of over 95% for this cyclization step is anticipated.[2]

The following diagram illustrates the experimental workflow for Route 1.

A Dissolve Starting Material B Add Cbz-Cl A->B C Stir at RT B->C D Acidify and Extract C->D E Isolate N-Cbz Intermediate D->E F Add SOCl2 E->F G Stir Overnight F->G H Remove Excess SOCl2 G->H I Wash and Dry Product H->I

Caption: Workflow for the Two-Step Synthesis.

Route 2: One-Pot Synthesis using Triphosgene

This protocol is based on general procedures for the synthesis of isatoic anhydrides from anthranilic acids using triphosgene.

  • Suspend 2-amino-3-bromo-5-methylbenzoic acid in an inert solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (approximately 0.4 equivalents relative to the starting material) in the same anhydrous solvent.

  • Add the triphosgene solution dropwise to the stirred suspension of the aminobenzoic acid over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The precipitated product is collected by filtration, washed with the cold solvent, and dried under vacuum.

The following diagram illustrates the experimental workflow for Route 2.

A Suspend Starting Material in Solvent B Cool to 0 °C A->B C Add Triphosgene Solution Dropwise B->C D Warm to RT and Stir C->D E Filter and Dry Product D->E

References

Safety Operating Guide

Proper Disposal of 8-Bromo-6-methyl-1H-benzo[d]oxazine-2,4-dione: A Guide for Laboratory Professionals

Proper Disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals

For immediate reference, treat 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione as a halogenated organic compound and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a compound utilized in organic synthesis and pharmaceutical development.[2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety Considerations

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6]

Step-by-Step Disposal Protocol

The disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][7]

  • Waste Identification and Segregation:

    • As a brominated organic compound, 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is classified as a halogenated organic waste .[8]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper treatment and disposal, which can also reduce disposal costs.[5][8]

    • Do not mix this compound with incompatible materials such as strong oxidizing agents, reducing agents, or strong bases.[9]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting solid waste of this type.[1][10] The container should be clearly labeled.

    • If you are disposing of the original container, ensure it is empty. For containers that held toxic chemicals, it is recommended to triple-rinse them with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

    • For solutions containing this compound, use a designated container for halogenated organic liquid waste.[12]

  • Labeling:

    • Properly label the hazardous waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.[5][7]

    • The label must include:

      • The full chemical name: "8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione"

      • The quantity of waste

      • The date of accumulation

      • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[1][7]

    • Store the container away from heat and sources of ignition.[13]

  • Disposal Request:

    • Once the waste container is full (typically no more than ¾ full) or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department.[5][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

GAStart: Have 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione for disposalBIs it in solid form or solution?A->BCSolid Waste:Place in a designated, labeled container for'Halogenated Organic Solids'.B->CSolidDLiquid Waste (Solution):Place in a designated, labeled container for'Halogenated Organic Liquids'.B->DSolutionEEnsure container is properly labeled with:- Full Chemical Name- Hazard Information- Accumulation Start DateC->ED->EFStore waste container in a designatedSatellite Accumulation Area withsecondary containment.E->FGIs the container full or has theaccumulation time limit been reached?F->GHContact Environmental Health & Safety (EHS)for waste pickup.G->HYesIContinue to collect waste in the designated container.G->INoI->G

Caption: Disposal workflow for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste apply.

ParameterGuidelineSource
Maximum Accumulation Volume Do not exceed 10 gallons of hazardous waste in your lab.[1]
Container Fill Level Request pickup when the container is ¾ full.[5][10]
Aqueous Solutions (for drain disposal) Not applicable. This compound should not be drain disposed.[1]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management plan and your EHS department for definitive procedures.

Personal protective equipment for handling 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Essential Safety and Operational Guide for 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione

This guide provides immediate, essential safety and logistical information for handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Safety Summary

8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is a solid organic compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are irritation and harm if ingested.

Hazard Classification:

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Serious Eye Irritation (Category 2)H319Causes serious eye irritation
Skin Irritation (Category 2)H315Causes skin irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation

Safety and Precautionary Measures:

GHS PictogramSignal Word
GHS07 (Exclamation Mark)Warning

A comprehensive list of precautionary statements is provided in the operational plan section.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact.
Body Protection A lab coat or chemical-resistant apron.[3][4]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a fume hood. A respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of the compound.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione in a laboratory setting.

3.1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible.[3]

  • Designate a specific area within the fume hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the chemical.

3.2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Use a micro-spatula to handle the solid compound.

  • If transferring to a reaction vessel, do so carefully to avoid generating dust.

  • Close the container tightly immediately after use.

3.3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Storage and Segregation

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

Storage ConditionRequirementRationale
Location Store in a cool, dry, and well-ventilated area.[1]Prevents degradation and minimizes vapor accumulation.
Container Keep in a tightly sealed, properly labeled container.[1]Prevents release and contamination.
Incompatible Materials Segregate from strong oxidizing agents, strong bases, and metals.Avoids potentially vigorous or explosive reactions.
Disposal Plan

All waste containing 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione must be treated as hazardous waste.

5.1. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container for halogenated organic solids.[1]

  • Liquid Waste: Collect any solutions containing the compound in a labeled hazardous waste container for halogenated organic liquids.[1]

  • Do not mix with non-halogenated waste streams.[1]

5.2. Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling 8-Bromo-6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione

GWorkflow for Handling 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dionecluster_prep1. Preparationcluster_handling2. Handlingcluster_cleanup3. Cleanup & Disposalcluster_post4. Post-Handlingprep1Don PPE:Lab Coat, Goggles, Glovesprep2Prepare Fume Hoodprep1->prep2handle1Weigh Compound in Hoodprep2->handle1handle2Transfer to Reaction Vesselhandle1->handle2cleanup1Decontaminate Surfaceshandle2->cleanup1cleanup2Segregate Halogenated Wastecleanup1->cleanup2cleanup3Dispose via Certified Vendorcleanup2->cleanup3post1Doff PPEcleanup3->post1post2Wash Handspost1->post2

Caption: A flowchart outlining the key steps for safely handling the specified chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.